4-Chloro Dasatinib
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25Cl2N7O2S |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-(2,4-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25Cl2N7O2S/c1-13-9-15(23)10-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChI Key |
CORXIMSMLPZQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Structural Analysis of 4-Chloro Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural analysis of 4-Chloro Dasatinib, a chlorinated analog of the potent tyrosine kinase inhibitor, Dasatinib. This document details a feasible synthetic route, predicted and analogous structural analysis data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, and explores the relevant biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development.
Introduction
Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions primarily by inhibiting the BCR-ABL fusion protein and SRC family kinases, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.[2] this compound, a structural analog of Dasatinib, features an additional chlorine atom on the N-phenyl ring. This modification is anticipated to alter the compound's physicochemical properties, potency, and selectivity profile. This guide outlines a detailed methodology for the synthesis of this compound and a comprehensive approach to its structural characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process adapted from established protocols for Dasatinib.[3][4][5] The key starting material is 2,4-dichloro-6-methylaniline, which distinguishes the synthesis from that of Dasatinib.
Proposed Synthetic Scheme
The proposed synthetic route involves the initial formation of a key thiazole intermediate, followed by coupling reactions to assemble the final molecule.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 2)
A detailed procedure for a similar intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, has been reported and can be adapted.[3][6][7][8]
-
Preparation of N-(2,4-dichloro-6-methylphenyl)-3-ethoxyacrylamide: To a cooled (0-5 °C) solution of 2,4-dichloro-6-methylaniline and pyridine in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride. The reaction mixture is stirred and then worked up to yield the acrylamide derivative.
-
Formation of the thiazole ring: The N-(2,4-dichloro-6-methylphenyl)-3-ethoxyacrylamide is treated with N-bromosuccinimide (NBS) in a mixture of dioxane and water, followed by the addition of thiourea and heating to facilitate the ring closure to form the desired 2-aminothiazole-5-carboxamide intermediate.[3]
Step 2: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 3)
-
To a solution of 2-amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine in THF, add a solution of sodium t-butoxide in THF slowly at a controlled temperature (10-20 °C).[3]
-
The reaction is stirred at room temperature and then quenched with hydrochloric acid. The resulting solid is collected by filtration, washed, and dried to give the desired product.[3]
Step 3: Synthesis of this compound
-
A mixture of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine, and a suitable base such as diisopropylethylamine (DIPEA) in a solvent like dioxane is heated to reflux.[4]
-
After completion of the reaction, the mixture is cooled, and the product is isolated and purified, for example, by crystallization, to yield this compound.[4]
Structural Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H | 9.5 - 10.0 | Amide N-H |
| 8.0 - 8.5 | Thiazole C-H | |
| 7.0 - 7.5 | Aromatic C-H | |
| 6.0 - 6.5 | Pyrimidine C-H | |
| 3.5 - 4.0 | Piperazine and ethyl chain CH₂ | |
| 2.0 - 2.5 | Methyl groups | |
| ¹³C | 160 - 165 | Carbonyl (C=O) |
| 155 - 175 | Thiazole and Pyrimidine carbons | |
| 120 - 140 | Aromatic carbons | |
| 40 - 60 | Piperazine and ethyl chain carbons | |
| 15 - 25 | Methyl carbons |
Note: These are predicted values and may vary from experimental results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The IUPAC name for this compound is N-(2,4-dichloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, and its molecular formula is C₂₂H₂₅Cl₂N₇O₂S, with a molecular weight of 522.4 g/mol .[12] The fragmentation pattern is expected to be similar to that of Dasatinib, with characteristic losses of the side chains.[9][13][14][15]
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (predicted) | Proposed Fragment |
| 522.1 | [M+H]⁺ |
| 479.1 | Loss of -CH₂CH₂OH |
| 423.1 | Loss of the hydroxyethylpiperazine moiety |
| 353.1 | Cleavage of the amide bond (thiazole-pyrimidine fragment) |
| 199.0 | 2,4-dichloro-6-methylaniline fragment |
Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and conformation in the solid state. While the crystal structure of this compound has not been reported, the crystal structures of Dasatinib in complex with its target kinases, such as ABL kinase, have been extensively studied (PDB IDs: 2GQG, 7N9G, 4XEY).[16][17] These structures reveal that Dasatinib binds to the ATP-binding site of the kinase domain. It is expected that this compound would adopt a similar binding mode, with the additional chlorine atom potentially forming new interactions or sterically influencing the binding conformation.
Signaling Pathways and Experimental Workflows
Biological Signaling Pathways
Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[4][12][18][19][20][21][22][23][24][25][26][27] The primary target is the BCR-ABL kinase, which is constitutively active in CML. Inhibition of BCR-ABL blocks downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[2][3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 8. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 0qy.com [0qy.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 17. Activation of the p38 Map kinase pathway is essential for the antileukemic effects of dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of the p38 Map Kinase Pathway is Essential for the Antileukemic Effects of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigating the Role of JAK/STAT Pathway on Dasatinib-Induced Apoptosis for CML Cell Model K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Inhibition of Akt/mTOR pathway overcomes intrinsic resistance to dasatinib in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Statins Enhance the Molecular Response in Chronic Myeloid Leukemia when Combined with Tyrosine Kinase Inhibitors [mdpi.com]
- 27. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro Dasatinib: A Technical Overview of its Postulated Mechanism as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the postulated mechanism of action of 4-Chloro Dasatinib, a derivative of the potent multi-targeted tyrosine kinase inhibitor, Dasatinib. While comprehensive biological data for this specific analog is not extensively available in peer-reviewed literature, this document extrapolates its likely kinase inhibitory profile and cellular effects based on the well-established mechanism of Dasatinib and published studies on analogous compounds with modifications on the 2-chloro-6-methylphenyl ring. This guide covers the anticipated kinase targets, the impact of the additional chlorine moiety, relevant signaling pathways, and detailed experimental protocols for its characterization. All quantitative data from related compounds are presented in structured tables for comparative analysis, and key concepts are visualized using Graphviz diagrams.
Introduction
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein and the SRC family of kinases, among other targets.[1][3][4] this compound, identified by its IUPAC name N-(2,4-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide, is a structural analog of Dasatinib featuring an additional chlorine atom on the phenyl ring.[5] While specific biological studies on this compound are limited, the principles of kinase inhibition and structure-activity relationships (SAR) for Dasatinib and its analogs allow for an informed postulation of its mechanism of action. This guide aims to provide a comprehensive technical resource for researchers interested in the potential of this and similar Dasatinib derivatives.
Postulated Mechanism of Action
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[4] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, contributing to its enhanced potency over first-generation inhibitors like Imatinib.[6] The addition of a chlorine atom to the 2-chloro-6-methylphenyl moiety of Dasatinib to form this compound is expected to modulate its interaction with the kinase domain. This modification could influence the compound's potency, selectivity, and pharmacokinetic properties.
Anticipated Kinase Inhibition Profile
Based on the known targets of Dasatinib, this compound is anticipated to inhibit a similar spectrum of kinases. The potency of inhibition against these targets may be altered by the additional chlorine atom.
Table 1: Postulated Primary Kinase Targets of this compound and Reported IC50 Values for Dasatinib
| Kinase Target | Dasatinib IC50 (nM) | Postulated Effect of 4-Chloro Modification | Reference |
| BCR-ABL | <1 | May alter binding affinity | [3] |
| SRC | 0.5 | May alter binding affinity | [6] |
| LCK | 1 | May alter binding affinity | [7] |
| YES | <1 | May alter binding affinity | [8] |
| FYN | <1 | May alter binding affinity | [8] |
| c-KIT | 1-10 | May alter binding affinity | [6] |
| PDGFRβ | 1-10 | May alter binding affinity | [6] |
| EPHA2 | 1-10 | May alter binding affinity | [6] |
Signaling Pathways
The primary signaling pathway inhibited by Dasatinib, and likely by this compound, is the constitutively active BCR-ABL pathway in CML cells. This pathway drives cell proliferation and survival. Inhibition of SRC family kinases interferes with various cellular processes, including cell growth, migration, and invasion.
Synthesis and Characterization
While a specific synthesis for this compound is not detailed in the searched literature, a general synthetic route for Dasatinib analogs with modifications on the chloromethylphenyl ring has been described.[3]
General Synthetic Approach
A plausible synthetic route for this compound would likely follow the established methods for Dasatinib synthesis, with the key difference being the use of 2,4-dichloro-6-methylaniline as a starting material.
Experimental Protocols
To characterize the biological activity of this compound, a series of in vitro and cell-based assays would be necessary. The following protocols are based on standard methods used for the evaluation of Dasatinib and other kinase inhibitors.
In Vitro Kinase Inhibition Assays
Objective: To determine the IC50 values of this compound against a panel of purified kinases.
Methodology:
-
Reagents: Purified recombinant kinases (e.g., ABL, SRC, LCK), ATP, appropriate peptide substrate, this compound stock solution (in DMSO), assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well or 384-well plate, add the kinase, peptide substrate, and the diluted compound.
-
Initiate the kinase reaction by adding a solution of ATP (at or near the Km for each kinase).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods such as radiometric assays (³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Dasatinib should be run in parallel as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation/Viability Assays
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Lines: Relevant cancer cell lines, such as K562 (CML), Ba/F3 expressing BCR-ABL, and various solid tumor cell lines.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and a viability-detecting reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add the viability reagent and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
-
Table 2: Reported IC50 Values of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Dasatinib IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | <1 | [9] |
| HT144 | Melanoma | ~100 | [6] |
| Lox-IMVI | Melanoma | ~50 | [6] |
| Malme-3M | Melanoma | ~100 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6100 | [10] |
| 4T1 | Murine Breast Cancer | 14 | [10] |
Western Blot Analysis of Phospho-Protein Levels
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of downstream effector proteins.
Methodology:
-
Cell Lines and Treatment: Treat relevant cell lines (e.g., K562) with varying concentrations of this compound for a short period (e.g., 1-4 hours).
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-CRKL, phospho-STAT5, phospho-SRC) and their total protein counterparts.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and untreated controls.
Conclusion
This compound represents an intriguing analog of the clinically successful kinase inhibitor, Dasatinib. Based on its structure, it is postulated to act as a multi-targeted kinase inhibitor with a profile similar to that of Dasatinib, primarily targeting BCR-ABL and SRC family kinases. The addition of a second chlorine atom to the phenyl ring is likely to modulate its potency, selectivity, and metabolic stability. The experimental protocols outlined in this guide provide a robust framework for the comprehensive biological characterization of this compound, which is essential to elucidate its precise mechanism of action and therapeutic potential. Further investigation into this and similar analogs could lead to the development of next-generation kinase inhibitors with improved pharmacological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of 4-Chloro Dasatinib
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro Dasatinib, tailored for researchers, scientists, and drug development professionals. The document summarizes key data, outlines experimental protocols, and visualizes relevant biological and experimental workflows.
Core Properties of this compound
This compound, a chlorinated analog of the tyrosine kinase inhibitor Dasatinib, is a compound of interest in targeted cancer therapy research. Its physicochemical properties are crucial for its formulation, delivery, and biological activity.
Physical and Chemical Data
The quantitative properties of this compound are summarized in the tables below. It is important to note that while some data is available for this compound, other properties are extrapolated from its well-characterized parent compound, Dasatinib, due to limited publicly available experimental data for the chlorinated analog.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(2,4-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | [1] |
| Molecular Formula | C22H25Cl2N7O2S | [1] |
| Molecular Weight | 522.4 g/mol | [1] |
| Exact Mass | 521.1167496 Da | [1] |
| CAS Number | 2468737-89-3 | [1] |
| Topological Polar Surface Area | 135 Ų | [1] |
| Heavy Atom Count | 35 | [1] |
Table 2: Experimental and Extrapolated Physical Properties
| Property | This compound (Computed/Extrapolated) | Dasatinib (Experimental) | Source (Dasatinib) |
| Melting Point | Not available (likely similar to Dasatinib) | 280-286 °C | [2][3] |
| Solubility | Sparingly soluble in water; Soluble in DMSO | Sparingly soluble in water (5.06 mg/mL); Soluble in DMSO (up to 200 mg/mL) and DMF (approx. 25 mg/mL) | [3][4][5] |
| Appearance | Assumed to be a white to off-white powder | White to off-white powder | [3][6] |
| Stability | Stable under standard laboratory conditions | Stable for at least two years when stored at -20°C as a solid. Solutions in DMSO may be stored at -20°C for up to 2 months.[3][4][5] | [3][4][5] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of this compound are provided below. These are standard protocols that can be adapted for specific laboratory settings.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample into a column of 2-3 mm in height.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Initial Determination: For an unknown sample, perform a rapid heating (10-20 °C/min) to determine an approximate melting range.[8]
-
Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[8]
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).
Apparatus:
-
Incubator shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation: Prepare a buffered aqueous solution at the desired pH and temperature (e.g., 25 °C or 37 °C).
-
Sample Addition: Add an excess amount of this compound to a known volume of the buffer in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[9]
-
Equilibration: Place the flask in an incubator shaker and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.[9][10]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration.[10]
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample appropriately and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The equilibrium solubility is the concentration of this compound determined in the supernatant.
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and quantify its concentration.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Autosampler
-
Data acquisition and processing software
Typical HPLC Conditions (adaptable):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: A time-dependent gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis scan (likely around 323 nm based on Dasatinib[6][11])
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Processing: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample from this curve. Purity can be assessed by the relative area of the main peak compared to any impurity peaks.
Signaling Pathways and Experimental Workflows
Plausible Signaling Pathway of this compound
Based on the known mechanism of Dasatinib, this compound is expected to be a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases. This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, particularly in chronic myeloid leukemia (CML) and some forms of acute lymphoblastic leukemia (ALL).
Experimental Workflow: Synthesis of this compound (Illustrative)
The synthesis of this compound would likely follow a similar route to that of Dasatinib, with modifications to incorporate the dichloro-substituted aniline starting material. The following diagram illustrates a plausible synthetic workflow.
References
- 1. This compound | C22H25Cl2N7O2S | CID 125366379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dasatinib | 302962-49-8 [chemicalbook.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methyl(4,5,6-13C3)pyrimidin-4-yl](15N)amino]-(213C,315N)1,3-thiazole-5-carboxamide | C22H26ClN7O2S | CID 169437098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thinksrs.com [thinksrs.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. westlab.com [westlab.com]
An In-depth Technical Guide on the Discovery and Rationale for the Development of 4-Chloro Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and the underlying scientific rationale for the development of 4-Chloro Dasatinib, a structural analog of the potent multi-targeted tyrosine kinase inhibitor, Dasatinib. The primary impetus for the synthesis of this compound was to address a metabolic liability of the parent drug. Dasatinib undergoes metabolism-dependent inactivation of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This inactivation proceeds through the formation of a reactive quinone-imine intermediate, arising from hydroxylation at the para-position of the 2-chloro-6-methylphenyl ring. The strategic addition of a chlorine atom at this para-position, creating this compound, was hypothesized to block this metabolic pathway, thereby mitigating the risk of CYP3A4 inactivation and potentially improving the drug's safety and pharmacokinetic profile. This guide will delve into the experimental evidence supporting this rationale, present available data in a structured format, and provide detailed methodologies for the key experiments involved in its evaluation.
Introduction: The Challenge of Dasatinib Metabolism
Dasatinib is a highly effective second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions by inhibiting a range of kinases, most notably BCR-ABL and the SRC family of kinases.[2] However, Dasatinib's metabolic profile presents a challenge. It is extensively metabolized by CYP3A4, and has been shown to be a mechanism-based inactivator of this enzyme.[3][4] This inactivation is attributed to the formation of a reactive quinone-imine intermediate following hydroxylation at the para-position of the 2-chloro-6-methylphenyl moiety.[3] Such mechanism-based inactivation can lead to unpredictable drug-drug interactions and potential toxicity.
Rationale for the Development of this compound
The central hypothesis behind the development of this compound, chemically named N-(2,4-dichloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, was to create a Dasatinib analog with improved metabolic stability.[3] By introducing a chlorine atom at the para-position (position 4) of the 2-chloro-6-methylphenyl ring, it was reasoned that the initial and critical hydroxylation step in the formation of the reactive quinone-imine intermediate would be blocked.
This strategic modification was part of a broader investigation into the structure-activity relationships of Dasatinib analogs, with the goal of designing a molecule that retains the potent kinase inhibitory activity of the parent compound while exhibiting a safer metabolic profile.[3][4] The development of this compound represents a classic medicinal chemistry approach to "metabolic-guiding" drug design, where a known metabolic liability is addressed through targeted structural modification.
Quantitative Data Summary
While the primary focus of the available research on this compound has been on its metabolic properties, the following table summarizes the key findings related to its interaction with CYP3A4. At present, specific quantitative data on the kinase inhibitory potency (e.g., IC50 values against BCR-ABL, Src, etc.) of this compound is not available in the public domain.
Table 1: Comparison of Dasatinib and this compound in CYP3A4 Inactivation and Metabolism
| Compound | CYP3A4 Inactivation | Formation of Glutathione (GSH) Adducts | Rationale for Modification |
| Dasatinib | Yes (Mechanism-based inactivator) | Detected (indicative of reactive metabolite formation) | N/A (Parent Compound) |
| This compound | Blocked | Not detected | The chlorine atom at the para-position blocks the site of hydroxylation, preventing the formation of the reactive quinone-imine intermediate. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows a general procedure for creating Dasatinib analogs, with specific modifications to incorporate the dichlorinated aniline starting material. A generalized synthetic scheme is presented below.
Caption: General synthetic workflow for this compound.
Detailed Methodology:
A modified method based on the synthesis of Dasatinib analogs can be employed.[3]
-
Amide Coupling: 2-Bromothiazole-5-carboxylic acid is coupled with 2,4-dichloro-6-methylaniline in the presence of a suitable coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). The reaction mixture is stirred at room temperature until completion, followed by aqueous workup and purification to yield N-(2,4-dichloro-6-methylphenyl)-2-bromothiazole-5-carboxamide.
-
Buchwald-Hartwig Amination: The resulting bromo-thiazole intermediate is then subjected to a Buchwald-Hartwig amination reaction with 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol. This reaction is typically carried out using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a high-boiling point solvent (e.g., dioxane or toluene) under an inert atmosphere. The reaction is heated until the starting material is consumed.
-
Purification: The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel.
In Vitro Metabolism and CYP3A4 Inactivation Assay
This assay is crucial for evaluating the primary rationale for the development of this compound.
Caption: Workflow for the CYP3A4 inactivation assay.
Detailed Methodology: [3]
-
Incubation: Human liver microsomes (HLMs) are incubated with varying concentrations of the test compound (Dasatinib or this compound) in a phosphate buffer (pH 7.4) at 37°C in the presence of NADPH to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points and added to a secondary incubation mixture containing a probe substrate for CYP3A4, such as midazolam.
-
Quantification: The formation of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam) is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is compared to a control incubation without the test compound to determine the extent of CYP3A4 inactivation.
Glutathione Trapping Assay
This assay is used to detect the formation of reactive metabolites.
Detailed Methodology: [3]
-
Incubation: The test compound is incubated with HLMs and NADPH in the presence of a high concentration of glutathione (GSH).
-
Detection: The reaction mixture is analyzed by LC-MS/MS to detect the formation of GSH adducts of the test compound or its metabolites. The presence of GSH adducts indicates the formation of electrophilic reactive intermediates.
Signaling Pathways
Dasatinib is known to inhibit multiple signaling pathways crucial for the proliferation and survival of cancer cells. The primary targets include the BCR-ABL fusion protein and the SRC family of kinases. Inhibition of these kinases disrupts downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified diagram of signaling pathways inhibited by Dasatinib.
Conclusion and Future Directions
The development of this compound exemplifies a targeted, rational drug design strategy aimed at mitigating a known metabolic liability of a potent therapeutic agent. The addition of a chlorine atom at the para-position of the 2-chloro-6-methylphenyl ring successfully blocks the metabolic pathway responsible for CYP3A4 inactivation in vitro.
However, a comprehensive understanding of the potential of this compound as a therapeutic candidate requires further investigation. Crucially, the determination of its kinase inhibition profile against key targets such as BCR-ABL and Src, as well as its anti-proliferative activity in relevant cancer cell lines, is necessary to ascertain whether the structural modification has impacted its efficacy. Should this compound retain the potent inhibitory activity of its parent compound, it would represent a significant improvement, offering the potential for a safer and more predictable clinical profile. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, would be warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Protein Binding Kinetics of Dasatinib and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, peer-reviewed literature does not contain specific binding kinetics data (kₒₙ, kₒff, K𝒹) for the derivative 4-Chloro Dasatinib. This guide will focus on the extensive data available for its parent compound, Dasatinib, to provide a comprehensive framework for understanding its kinetic interactions. The principles, targets, and methodologies described herein are directly applicable to the study of its analogs.
Introduction to Dasatinib and its Mechanism of Action
Dasatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL)[1][2]. Its primary therapeutic effect stems from the inhibition of the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives uncontrolled cell proliferation in these cancers[3].
Unlike first-generation inhibitors like Imatinib, which primarily bind to the inactive conformation of the ABL kinase, Dasatinib effectively binds to both the active and inactive conformations[1][3][4]. This broader binding capability allows it to overcome many forms of Imatinib resistance caused by mutations in the BCR-ABL kinase domain[1][5]. Beyond BCR-ABL, Dasatinib potently inhibits a range of other kinases, including the SRC family (SRC, LCK, FYN), c-KIT, EPHA2, and PDGFRβ, contributing to its efficacy and side-effect profile[1][3][4]. The binding of Dasatinib to the ATP-binding site of these kinases blocks downstream phosphorylation events, disrupting proliferation signals and inducing apoptosis in malignant cells[3].
The BCR-ABL Signaling Pathway
The diagram below illustrates the central role of the BCR-ABL kinase in CML and the point of inhibition by Dasatinib.
Quantitative Binding Data for Dasatinib
The binding affinity and kinetics of a drug are critical determinants of its in vivo efficacy. Key parameters include the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (K𝒹), where K𝒹 = kₒff / kₒₙ. A lower K𝒹 value indicates higher binding affinity.
The following tables summarize key inhibitory and binding data for Dasatinib against its primary targets.
| Target Kinase | Parameter | Value | Cell Line / System | Reference |
| BCR-ABL | IC₅₀ | < 1 nM | K562 Cells | [6] |
| IC₅₀ | 0.44 ± 0.10 µM | In-cell NanoBRET | [7] | |
| Dissociation t₁/₂ | 43.2 min | In-cell NanoBRET | [7] | |
| c-ABL | IC₅₀ | 9 nM | In vitro kinase assay | [8] |
| IC₅₀ | 14 nM | In vitro kinase assay | [6] | |
| SRC Family | ||||
| LCK | IC₅₀ | 1.1 nM | Recombinant enzyme | [5] |
| SRC | IC₅₀ | 0.8 nM | Recombinant enzyme | [5] |
| FYN | IC₅₀ | 0.4 nM | Recombinant enzyme | [5] |
| YES | IC₅₀ | 0.5 nM | Recombinant enzyme | [5] |
| TEC Family | ||||
| BTK | IC₅₀ | 5 nM | In vitro kinase assay | [6] |
| TEC | IC₅₀ | 297 nM | In vitro kinase assay | [6] |
| Other Targets | ||||
| c-KIT | IC₅₀ | 12 nM | Recombinant enzyme | [5] |
| PDGFRβ | IC₅₀ | 28 nM | Recombinant enzyme | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of potency and is often used as a proxy for binding affinity. Dissociation t₁/₂ (half-life) is a direct measure of residence time.
Experimental Protocols for Determining Binding Kinetics
Several biophysical techniques are employed to measure the kinetics of protein-ligand interactions in real-time.[9] These methods are essential for building structure-kinetic relationships (SKR) to optimize drug candidates.[10][11]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time interactions between a ligand (e.g., Dasatinib) and a protein target immobilized on a sensor surface.[9][12] It provides direct measurement of kₒₙ and kₒff.[10]
Detailed Methodology:
-
Immobilization: The target kinase (e.g., recombinant ABL kinase) is covalently immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Binding Assay: A solution containing the analyte (Dasatinib) at various concentrations is flowed over the sensor surface. Binding is measured as a change in the refractive index at the surface, recorded in Resonance Units (RU).
-
Association Phase: During analyte injection, the increase in RU over time is monitored to determine the association rate (kₒₙ).
-
Dissociation Phase: The analyte solution is replaced with a running buffer, and the decrease in RU over time is monitored to determine the dissociation rate (kₒff).
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to calculate kₒₙ, kₒff, and K𝒹.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy) in addition to binding affinity (K𝒹) and stoichiometry.[9][13]
Detailed Methodology:
-
Sample Preparation: The target protein is placed in the sample cell of the calorimeter. The ligand (Dasatinib) is loaded into a titration syringe at a concentration typically 10-20 times that of the protein.
-
Titration: The ligand is injected into the sample cell in small, precise aliquots. The heat change (ΔH) upon each injection is measured relative to a reference cell.
-
Data Acquisition: A plot of heat change per injection versus the molar ratio of ligand to protein is generated.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (K𝒹), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for characterizing protein-ligand binding kinetics.
Conclusion
While specific kinetic data for this compound remains elusive in public literature, the extensive research on its parent compound, Dasatinib, provides a robust foundation for understanding its likely biological activity. Dasatinib exhibits potent, low-nanomolar inhibition of BCR-ABL and SRC family kinases, characterized by a durable residence time on its targets. The experimental methodologies outlined, particularly SPR and ITC, represent the gold standard for elucidating the precise binding kinetics of novel analogs like this compound. Such studies are critical for the rational design of next-generation kinase inhibitors with optimized efficacy and selectivity profiles.
References
- 1. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]
- 12. Protein–ligand (un)binding kinetics as a new paradigm for drug discovery at the crossroad between experiments and modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
CAS number and commercial suppliers for 4-Chloro Dasatinib
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 4-Chloro Dasatinib, including its chemical identity, commercial sourcing, and relevant technical data. This guide is intended for laboratory research use only.
Chemical Identity and Commercial Availability
This compound, a chlorinated analog of the potent tyrosine kinase inhibitor Dasatinib, is a compound of interest for various research applications, including its use as a reference standard in analytical studies.
CAS Number: 2468737-89-3[1]
Commercial Suppliers
The following table summarizes the commercial suppliers for this compound. Availability and product specifications should be confirmed directly with the suppliers.
| Supplier | Product Name | Additional Information |
| Pharmaffiliates | This compound | Offers highly pure this compound.[1] |
| Simson Pharma | Dasatinib Impurity 1 | Available via custom synthesis. |
| Daicel Pharma Standards | N-(2,4-dichloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Listed as a Dasatinib Intermediate. |
Experimental Protocols
Synthesis of Dasatinib Analogs
The synthesis of Dasatinib and its analogs typically involves a multi-step process. A common route includes the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a substituted pyrimidine. For the synthesis of this compound, a chlorinated derivative of the pyrimidine moiety would likely be used as a starting material. The reaction is often carried out in the presence of a base and a suitable solvent.
One reported synthesis for Dasatinib involves the nucleophilic displacement of a chlorine atom on 4,6-dichloro-2-methylpyrimidine with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, followed by coupling with 1-(2-hydroxyethyl)piperazine.
Purification
Purification of Dasatinib is often achieved through recrystallization from a mixed solvent system. A common method involves dissolving the crude product in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then inducing precipitation by the addition of an anti-solvent like water or another organic solvent. The resulting solid can be collected by filtration and dried to yield a high-purity product. A patent for the purification of Dasatinib describes dissolving the crude material in a heated solvent and then precipitating the purified compound by cooling or adding an anti-solvent to achieve a purity of over 99.5%.
Analytical Methods
High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification and purity assessment of Dasatinib and its related compounds. Several HPLC methods have been developed and validated for this purpose.
A representative HPLC method for Dasatinib analysis utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture. Detection is typically performed using a UV detector at a wavelength of around 300-320 nm. The retention time and peak area are used to determine the concentration and purity of the sample. For instance, one method specifies a Hypersil BDS C18 column with a mobile phase of phosphate buffer and acetonitrile (85:15 v/v) at a flow rate of 1.1 mL/min, with detection at 300 nm.[2] Another method employs a gradient elution with a mobile phase of potassium dihydrogen phosphate and a mixture of acetonitrile and methanol.[3]
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another powerful tool for the identification and characterization of Dasatinib and its impurities.
Signaling Pathways
Dasatinib is a potent, multi-targeted inhibitor of several key oncogenic kinases. Its primary targets are the BCR-ABL fusion protein and the SRC family of tyrosine kinases (SRC, LCK, YES, FYN). By binding to the ATP-binding site of these kinases, Dasatinib inhibits their activity, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.
The inhibition of these primary targets leads to the modulation of several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. The diagram below illustrates the principal signaling pathways affected by Dasatinib. It is anticipated that this compound would have a similar mechanism of action, though its potency and selectivity may differ.
Caption: Dasatinib signaling pathway overview.
References
- 1. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolism and Pharmacokinetics of Dasatinib
Disclaimer: The scope of this document pertains to the drug Dasatinib. The term "4-Chloro Dasatinib" is not a standard nomenclature found in scientific literature. Dasatinib is a compound that contains a chloro-moiety as part of its chemical structure, specifically N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide. This guide will comprehensively cover the metabolic and pharmacokinetic profile of Dasatinib.
This technical whitepaper provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of Dasatinib, a potent second-generation tyrosine kinase inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound's disposition in the body.
Pharmacokinetics
Dasatinib exhibits a pharmacokinetic profile characterized by rapid oral absorption and extensive metabolism. Its exposure can be influenced by factors such as gastric pH and interactions with metabolizing enzymes.[1][2][3]
Absorption
Following oral administration, Dasatinib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 6 hours.[1][4] Preclinical studies reported oral bioavailability between 14% and 34%.[1] The absorption of Dasatinib is pH-dependent due to its nature as a weak base (pKa = 3.1, 6.8, 10.8), which has high solubility in acidic environments and tends to precipitate in the neutral pH of the small intestine.[1][5] Consequently, co-administration with acid-reducing agents like proton pump inhibitors (PPIs) or H2-receptor antagonists can significantly reduce its absorption and bioavailability.[1][6] While a high-fat meal can slightly increase the area under the curve (AUC) by about 14%, this effect is not considered clinically significant, allowing Dasatinib to be taken with or without food.[1][6]
Distribution
Dasatinib is extensively distributed into tissues, as indicated by its large apparent volume of distribution of 2505 L.[1] It is highly bound to human plasma proteins, with a binding percentage of approximately 96%.[1][6] The active metabolite, M4, also exhibits high protein binding at 93%.[6]
Metabolism
Dasatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4.[1][7][8] Other enzymes, including flavin-containing monooxygenase 3 (FMO-3) and uridine diphosphate-glucuronosyltransferases (UGTs), also play a role in its biotransformation.[1][9] The metabolic pathways include hydroxylation, N-dealkylation, N-oxidation, and conjugation with glucuronic acid or sulfate.[1]
Several circulating metabolites have been identified, with M4, M5, M6, M20, and M24 being the most prominent.[1][9][10] The N-dealkylated metabolite (M4) is pharmacologically active, with potency similar to the parent drug, but it constitutes only about 5% of the Dasatinib AUC and is not expected to contribute significantly to the overall in vivo activity.[1][10]
Excretion
The elimination of Dasatinib and its metabolites occurs predominantly through the feces.[6][10] After a single oral dose of radiolabeled Dasatinib, approximately 85% of the radioactivity was recovered in the feces, while less than 4% was found in the urine.[6][10] Unchanged Dasatinib accounted for 19% of the dose in feces and less than 1% in urine, indicating that the drug is well-absorbed and extensively metabolized prior to elimination.[6][10] The elimination half-life is relatively short, estimated to be between 3 to 5 hours.[6]
Pharmacokinetic Data Summary
| Parameter | Value | Reference(s) |
| Time to Peak (Tmax) | 0.5 - 6 hours | [1][4] |
| Oral Bioavailability | 14% - 34% | [1] |
| Plasma Protein Binding | ~96% | [1][6] |
| Volume of Distribution (Vd) | 2505 L | [1] |
| Elimination Half-life (t½) | 3 - 5 hours | [6] |
| Primary Route of Excretion | Feces (~85%) | [6][10] |
Metabolic Pathways and Bioactivation
The metabolism of Dasatinib is complex, involving multiple enzymatic pathways and leading to the formation of reactive intermediates that have clinical implications.
Primary Metabolic Pathways
CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Dasatinib.[7][9] Key metabolic transformations include:
-
Hydroxylation: Formation of hydroxylated metabolites M20 and M24.[9][10]
-
N-dealkylation: Formation of the active metabolite M4.[9]
-
N-oxidation: FMO-3 is primarily responsible for the formation of the N-oxide metabolite, M5.[9]
-
Glucuronidation: UGT enzymes catalyze the formation of glucuronide conjugates (M8a, M8b).[1][10]
Caption: Primary metabolic pathways of Dasatinib.
Bioactivation and CYP3A4 Inactivation
A critical aspect of Dasatinib metabolism is its bioactivation by CYP3A4 into a reactive intermediate, which can lead to mechanism-based inactivation of the enzyme itself.[7][11] The primary mechanism involves hydroxylation at the para-position of the 2-chloro-6-methylphenyl ring.[7] This is followed by further oxidation to form a reactive quinone-imine species.[7][11] This electrophilic intermediate can covalently bind to cellular macromolecules, including the CYP3A4 enzyme, leading to its inactivation. It can also be detoxified by conjugation with glutathione (GSH).[7] A minor bioactivation pathway, proceeding through the formation of an imine-methide, has also been proposed.[7]
Caption: Bioactivation of Dasatinib to a reactive quinone-imine intermediate.
Experimental Protocols
This section outlines methodologies for key experiments used to characterize the metabolism and pharmacokinetics of Dasatinib.
In Vitro Metabolism and Bioactivation in Human Liver Microsomes (HLM)
This protocol is a synthesized representation of methods described for studying the formation of reactive metabolites.[7][11]
Objective: To identify metabolic pathways and detect the formation of reactive intermediates of Dasatinib using HLM.
Materials:
-
Dasatinib
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Glutathione (GSH) as a trapping agent
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Control inhibitor (e.g., Ketoconazole for CYP3A4)
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4). A typical incubation mixture (final volume of 200 µL) contains HLM (0.5-1.0 mg/mL protein), Dasatinib (e.g., 1-50 µM), and GSH (5 mM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, omit the NADPH system or add a specific inhibitor like ketoconazole.
-
Incubation: Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Sample Processing: Centrifuge the quenched samples (e.g., at 14,000 rpm for 10 minutes) to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify Dasatinib metabolites and GSH adducts. The analysis involves comparing samples from complete incubations with those from control incubations to identify NADPH- and HLM-dependent products.
Caption: Experimental workflow for in vitro reactive metabolite screening.
RP-HPLC Method for Quantification of Dasatinib
This protocol is a representative example based on published analytical methods.[12][13]
Objective: To quantify the concentration of Dasatinib in a given sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, auto-sampler, column oven, and a PDA or UV detector.
-
Column: C18 column (e.g., Kinetex C18, 150 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, Buffer A: 10 mM potassium dihydrogen phosphate (pH adjusted to 7.8 with KOH); Buffer B: Acetonitrile.[13]
-
Column Temperature: 45°C.[13]
-
Diluent: Methanol or a mixture of the mobile phase.
Procedure:
-
Standard Preparation: Prepare a stock solution of Dasatinib standard (e.g., 1 mg/mL) in the diluent. Perform serial dilutions to create calibration standards covering the desired concentration range (e.g., 2-150 µg/mL).[12][15]
-
Sample Preparation: Dissolve or dilute the unknown sample containing Dasatinib in the diluent to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm filter.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase conditions. Inject the standards and samples onto the HPLC system.
-
Data Analysis: Record the chromatograms. Identify the Dasatinib peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantification: Determine the concentration of Dasatinib in the unknown samples by interpolating their peak areas from the calibration curve.
Conclusion
Dasatinib undergoes rapid absorption and extensive metabolism, primarily mediated by CYP3A4. Its pharmacokinetic profile is notable for its pH-dependent absorption and the potential for drug-drug interactions involving CYP3A4 inhibitors and inducers. The biotransformation of Dasatinib is complex, leading to several metabolites and a reactive quinone-imine intermediate that causes mechanism-based inactivation of CYP3A4. A thorough understanding of these metabolic and pharmacokinetic characteristics, elucidated through detailed in vitro and analytical protocols, is crucial for the safe and effective clinical use of Dasatinib and for the development of future kinase inhibitors.
References
- 1. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
- 13. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to the Therapeutic Applications of Dasatinib in Oncology
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Dasatinib, a potent tyrosine kinase inhibitor, and its significant applications in the field of oncology. While referred to as 4-Chloro Dasatinib in the query, the compound is clinically and commercially known as Dasatinib. Its chemical name is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazole carboxamide, which includes a chlorine atom on the phenyl ring. This document details its mechanism of action, synthesis, preclinical and clinical data, and key experimental methodologies for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action
Dasatinib is a multi-targeted tyrosine kinase inhibitor that targets a range of critical oncogenic kinases.[1] Its primary therapeutic effect stems from the inhibition of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[2][3] Unlike first-generation inhibitors like imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[2][3]
In addition to BCR-ABL, Dasatinib potently inhibits the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin (EPH) receptor A2, and the platelet-derived growth factor receptor (PDGFR) β.[2][4] This broad-spectrum activity allows it to disrupt multiple signaling pathways involved in cancer cell proliferation, survival, migration, and invasion.[2]
Caption: Dasatinib's multi-targeted inhibition of key oncogenic signaling pathways.
Clinical Applications and Efficacy
Dasatinib was first approved by the FDA in 2006.[3][5] It is indicated for the treatment of adults and children with Ph+ CML and Ph+ ALL.[6] Its application has been established in both newly diagnosed patients and those who are resistant or intolerant to prior therapy, including imatinib.[1][6]
Table 1: Approved Indications for Dasatinib
| Indication | Patient Population |
| Newly diagnosed Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) in chronic phase. | Adults |
| Chronic, accelerated, or blast phase Ph+ CML with resistance or intolerance to prior therapy. | Adults |
| Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) with resistance or intolerance. | Adults |
| Ph+ CML in chronic phase. | Pediatric |
| Newly diagnosed Ph+ ALL in combination with chemotherapy. | Pediatric |
Source: The Leukemia & Lymphoma Society.[6]
Clinical trials have demonstrated the potent efficacy of Dasatinib. A phase I dose-escalation study showed significant clinical activity in patients with CML or Ph+ ALL who were resistant or intolerant to imatinib, with 92% of CML chronic phase patients achieving a complete hematologic response.[1] Phase III studies further solidified its role, establishing optimal dosing and demonstrating superior response rates compared to high-dose imatinib in resistant patients.[7][8]
Table 2: Summary of Key Clinical Trial Results for Dasatinib
| Trial / Phase | Patient Population | Key Outcomes |
| Phase I | Imatinib-resistant/intolerant CML (all phases) & Ph+ ALL (n=84) | Complete Hematologic Response (CHR): 92% in CML-CP.Major Hematologic Response (MHR): 70% in CML-AP/BP & Ph+ ALL.[1] |
| START-C | Imatinib-resistant/intolerant CML-CP | Major Cytogenetic Response (MCgR): 52% at 8 months.Complete Cytogenetic Response (CCgR): 39% at 8 months.[7] |
| START-R | Imatinib-resistant CML-CP | Dasatinib (140 mg/day) showed superior efficacy compared to high-dose imatinib (800 mg/day).[7] |
| DASISION | Newly diagnosed CML-CP | Dasatinib provided superior and faster responses compared to imatinib, achieving deeper molecular responses which are correlated with improved long-term outcomes.[1] |
(CML-CP: Chronic Myeloid Leukemia-Chronic Phase; CML-AP/BP: Accelerated/Blast Phase)
Synthesis and Experimental Protocols
Chemical Synthesis Overview
The synthesis of Dasatinib has been approached through various routes. A common strategy involves the coupling of key intermediates to build the final molecule. One established method first involves the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[9] The resulting intermediate is then coupled with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[5][9][10]
Caption: A simplified workflow for a common Dasatinib synthesis route.
Experimental Protocol: Clinical Trial Design
The methodologies for clinical trials are extensive. Below is a generalized protocol structure based on the design of pivotal Dasatinib studies.
Objective: To evaluate the efficacy and safety of Dasatinib in patients with CML or Ph+ ALL.
Study Design:
-
Phase: Phase I, II, or III, often open-label and multicenter.[1]
-
Patient Population: Defined by disease (e.g., CML in chronic phase), prior treatment history (e.g., imatinib-resistant or intolerant), and specific inclusion/exclusion criteria.[11]
-
Treatment Regimen: Patients receive a specified dose of oral Dasatinib (e.g., 100 mg once daily or 70 mg twice daily) in continuous cycles.[1][7]
-
Endpoints:
-
Primary: Rate of major cytogenetic response (MCgR) or complete hematologic response (CHR).
-
Secondary: Overall survival (OS), progression-free survival (PFS), duration of response, and safety profile.
-
-
Assessments:
-
Efficacy: Hematologic assessments (blood counts) and cytogenetic analysis (bone marrow aspirates) are performed at baseline and regular intervals.
-
Safety: Monitoring of adverse events (AEs), laboratory tests, and physical examinations throughout the study. Common AEs include myelosuppression, fluid retention (including pleural effusion), diarrhea, and rash.[1][6]
-
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the potency of Dasatinib against its targets, in vitro kinase assays are fundamental.
Objective: To measure the half-maximal inhibitory concentration (IC50) of Dasatinib against target kinases (e.g., BCR-ABL, SRC).
Methodology:
-
Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, and Dasatinib at various concentrations.
-
Procedure: a. The kinase, substrate, and varying concentrations of Dasatinib are combined in a microplate well. b. The kinase reaction is initiated by adding ATP. c. The plate is incubated at a controlled temperature to allow for substrate phosphorylation. d. The reaction is stopped, and the level of phosphorylation is quantified using a detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: The percentage of kinase inhibition is calculated for each Dasatinib concentration relative to a no-drug control. The IC50 value is determined by fitting the data to a dose-response curve. Dasatinib has been shown to be a highly potent inhibitor, with 325-fold greater potency against unmutated BCR-ABL compared to imatinib in vitro.[1][4]
References
- 1. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. lls.org [lls.org]
- 7. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vixra.org [vixra.org]
- 10. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 11. ClinConnect | A Study of Dasatinib in Patients With Chronic [clinconnect.io]
Methodological & Application
Application Notes and Protocols for 4-Chloro Dasatinib Administration in In Vivo Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of 4-Chloro Dasatinib (a structural analog of Dasatinib) in in vivo mouse models. The protocols and data presented are based on established methodologies for Dasatinib and its analogs in preclinical cancer research.
Introduction
Dasatinib is a potent oral multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][2][3][4] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][5] Its mechanism of action involves binding to the active and inactive conformations of the ABL kinase domain with high affinity, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival.[1][2][3] Preclinical studies in various mouse models have demonstrated its anti-tumor efficacy, ranging from tumor regression in CML models to growth inhibition in solid tumor xenografts.[6]
Quantitative Data Summary
The following tables summarize the reported dosages, administration routes, and observed effects of Dasatinib in various in vivo mouse models. This data can serve as a starting point for designing experiments with this compound, though dose optimization studies are always recommended.
Table 1: Dasatinib Administration in Leukemia Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Frequency | Key Findings | Reference |
| K562 Xenograft (SCID mice) | Chronic Myeloid Leukemia (CML) | 1.25 - 2.5 mg/kg | Oral (p.o.) | Single dose | Maximal inhibition of tumoral phospho-BCR-ABL/phospho-CrkL at ~3 hours, recovery by 24 hours. | [7] |
| K562/R Xenograft | Imatinib-resistant CML | 2.5 mg/kg | Not Specified | Daily | Sufficient to inhibit tumor growth. | [8] |
| SCLtTAxBCR-ABL transgenic | Chronic-phase CML | 20 mg/kg | Oral (p.o.) | Daily | Antagonized CML phenotype, prolonged survival. | [9][10] |
Table 2: Dasatinib Administration in Solid Tumor Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Frequency | Key Findings | Reference |
| B16.OVA, 1956 sarcoma, MC38 colon, 4T1 breast carcinoma (syngeneic) | Melanoma, Sarcoma, Colon, Breast | Not specified, daily treatment | Not specified | Daily | Significant decrease in tumor growth, favorable immunomodulation. | [11] |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | 50 mg/kg | Not specified | Daily x 5 days for 28 days | 2 out of 17 explants showed sensitivity (TGI ≥ 50%). | [12] |
| Patient-Derived Xenograft (PDX) (SCID mice) | Lung Cancer | 30 mg/kg | Oral gavage | Daily for 36 days | Significantly inhibited tumor growth. | [13][14] |
| NSML mice | Hypertrophic Cardiomyopathy Model | 0.05 - 0.5 mg/kg | Intraperitoneal (i.p.) | Not specified | Exposure-dependent inhibition of c-Src and PZR tyrosyl phosphorylation. | [8] |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol is adapted from a method for preparing Dasatinib for in vivo oral administration.[15]
Materials:
-
This compound powder
-
80 mM Sodium citrate/citric acid buffer, pH 3.0
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Gavage needles (appropriate size for mice)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the mice, calculate the total amount of drug needed. For example, for a 20 mg/kg dose in a 25g mouse, you would need 0.5 mg of the drug per mouse.
-
Prepare the vehicle: Prepare an 80 mM sodium citrate/citric acid buffer and adjust the pH to 3.0. Filter-sterilize the buffer using a 0.22 µm filter.
-
Prepare the drug suspension:
-
Weigh the calculated amount of this compound powder.
-
In a sterile mortar or a small glass homogenizer, add the powder.
-
Gradually add a small volume of the citrate buffer and triturate or homogenize to create a fine, uniform paste.
-
Continue to add the buffer incrementally while mixing until the desired final concentration is reached (e.g., 2 mg/mL for a 10 mL/kg dosing volume).
-
Transfer the suspension to a sterile tube.
-
-
Ensure homogeneity: Vortex the suspension thoroughly before each administration to ensure a uniform distribution of the drug. Due to the poor solubility of Dasatinib and its analogs, it is crucial to maintain a homogenous suspension.
-
Administration:
-
Gently restrain the mouse.
-
Using a proper size gavage needle attached to a syringe, carefully administer the calculated volume of the drug suspension directly into the stomach.
-
The typical administration volume for oral gavage in mice is 5-10 mL/kg.
-
Note: Always prepare the suspension fresh before each use.
In Vivo Tumor Model Experimental Workflow
This protocol outlines a general workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, Athymic Nude)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
This compound suspension
-
Vehicle control (e.g., 80 mM citrate buffer, pH 3.0)
Procedure:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., ~100-200 mm³).
-
Measure the tumor volume regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once the tumors reach the desired average volume, randomize the mice into treatment and control groups.
-
Administer this compound (prepared as in Protocol 3.1) to the treatment group and the vehicle to the control group, following the determined dosage and schedule.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Continue to measure tumor volumes throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or the observation of significant toxicity.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.
-
Signaling Pathways and Experimental Workflow Diagrams
Dasatinib Signaling Pathway
Dasatinib primarily inhibits the BCR-ABL fusion protein and SRC family kinases, which are crucial for the proliferation and survival of certain cancer cells.
Caption: Dasatinib inhibits BCR-ABL and SRC family kinases, blocking downstream signaling and promoting apoptosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the key steps in conducting an in vivo study to evaluate the efficacy of this compound.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The SCLtTAxBCR-ABL transgenic mouse model closely reflects the differential effects of dasatinib on normal and malignant hematopoiesis in chronic phase-CML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SCLtTAxBCR-ABL transgenic mouse model closely reflects the differential effects of dasatinib on normal and malignant hematopoiesis in chronic phase-CML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of the efficacy of dasatinib, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model | PLOS One [journals.plos.org]
- 13. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 14. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Cell-Based Assays with Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is a second-generation tyrosine kinase inhibitor renowned for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to imatinib.[1][2][3] The primary targets of Dasatinib include the BCR-ABL fusion protein and SRC family kinases (SRC, LCK, YES, FYN).[2][3][4] Additionally, it exhibits inhibitory activity against other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[2][4] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways that control cell proliferation, survival, and migration.[4] Unlike its predecessor imatinib, Dasatinib can inhibit both the active and inactive conformations of the ABL kinase domain, contributing to its effectiveness against imatinib-resistant mutations.[2][3]
These application notes provide detailed protocols for conducting cell-based assays to evaluate the efficacy and mechanism of action of Dasatinib. The included protocols cover the assessment of cell proliferation, kinase activity, and cell migration.
Data Presentation: In Vitro Efficacy of Dasatinib
The following tables summarize the half-maximal inhibitory concentration (IC50) of Dasatinib in various cancer cell lines as reported in the literature. These values demonstrate the potent anti-proliferative activity of Dasatinib across a range of hematological and solid tumor cell lines.
Table 1: IC50 Values of Dasatinib in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | <1 | [5] |
| Ba/F3 p210 | Pro-B cell line expressing BCR-ABL | 1 | [1] |
| LAMA-84 | Chronic Myeloid Leukemia (CML) | 1 | |
| KU812 | Chronic Myeloid Leukemia (CML) | 1 |
Table 2: IC50 Values of Dasatinib in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 16 | |
| MCF-7 | Breast Cancer | 2100 | [6] |
| SK-BR-3 | Breast Cancer | 4000 | [6] |
| Lox-IMVI | Melanoma | Moderately Sensitive | [7] |
| HT144 | Melanoma | Moderately Sensitive | [7] |
| DU145 | Prostate Cancer | Variable | [8] |
| U87 | Glioblastoma | Variable | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways inhibited by Dasatinib and a general workflow for evaluating its activity in cell-based assays.
Caption: BCR-ABL Signaling Pathway Inhibition by Dasatinib.
Caption: Src Kinase Signaling Pathway Inhibition by Dasatinib.
Caption: General Experimental Workflow for Dasatinib Evaluation.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of Dasatinib on the proliferation of cancer cell lines using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Dasatinib (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
-
Dasatinib Preparation and Treatment:
-
Prepare a stock solution of Dasatinib (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the Dasatinib stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest Dasatinib concentration).
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of Dasatinib or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Dasatinib concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In-Cell Kinase Activity Assay (Western Blot for Phospho-CrkL)
This protocol describes the assessment of Dasatinib's inhibitory effect on BCR-ABL kinase activity by measuring the phosphorylation of its downstream substrate, CrkL.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Complete cell culture medium
-
Dasatinib
-
DMSO
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL and anti-CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at an appropriate density.
-
Treat the cells with various concentrations of Dasatinib or vehicle control for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total CrkL for loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CrkL signal to the total CrkL signal.
-
Compare the levels of phosphorylated CrkL in Dasatinib-treated cells to the vehicle control to determine the extent of kinase inhibition.
-
Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol is designed to evaluate the effect of Dasatinib on the migratory capacity of cancer cells using a Transwell system.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Dasatinib
-
DMSO
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells to sub-confluency.
-
Pre-treat the cells with different concentrations of Dasatinib or vehicle control in complete medium for a specified duration (e.g., 24 hours).
-
After pre-treatment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Transwell Assay Setup:
-
Add 600 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the fixed cells by immersing the inserts in crystal violet solution for 20 minutes.
-
-
Data Acquisition and Analysis:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Compare the number of migrated cells in the Dasatinib-treated groups to the vehicle control to determine the effect on cell migration.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Apoptosis Induction by 4-Chloro Dasatinib
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. A key hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell proliferation. Consequently, inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), is known to inhibit multiple kinases, including BCR-ABL and the Src family kinases.[1][2] This inhibition disrupts downstream signaling pathways that promote cancer cell growth and survival, ultimately leading to apoptosis.[1][3][4] Studies have shown that even transient exposure to Dasatinib can commit cancer cells to an irreversible apoptotic process.[3][5]
These application notes provide a comprehensive overview and detailed protocols for assessing the induction of apoptosis in cancer cells following treatment with 4-Chloro Dasatinib, a derivative of Dasatinib. The methodologies described herein are standard and widely used in the fields of cancer research and drug development.
Apoptotic Signaling Pathway of Dasatinib
Dasatinib exerts its pro-apoptotic effects by inhibiting key tyrosine kinases, which disrupts major cell survival pathways like the PI3K/Akt/mTOR pathway. This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bad, Bax) and executioner caspases.[6]
Caption: Dasatinib inhibits kinases, suppressing survival pathways and promoting apoptosis.
Quantitative Data Summary
The following table summarizes the pro-apoptotic effects of Dasatinib on various cancer cell lines as reported in the literature. This data can serve as a reference for expected outcomes when treating cells with this compound.
| Cell Line | Cancer Type | Dasatinib Concentration | Treatment Duration | Apoptotic Effect | Reference |
| NCI-H1975, NCI-H1650 | Lung Cancer | 10 µM, 20 µM | Not Specified | Concentration-dependent increase in apoptosis and markers like cleaved PARP and cleaved caspase-3/7. | [7] |
| T24, T24R2 | Bladder Cancer | 5 µM | Not Specified | Significant increase in the sub-G1 population (apoptotic cells).[6] | [6] |
| K562RIMT | Imatinib-Resistant CML | 10 nM, 20 nM | 48 hours | Dose-dependent increase in apoptotic cells. | [8] |
| LAMA-84, KYO-1, K562 | Chronic Myeloid Leukemia | 1-100 nM | 4-24 hours | Time- and concentration-dependent increase in apoptosis.[5] | [5] |
Experimental Workflow for Apoptosis Assessment
A typical workflow for evaluating the apoptotic effects of a compound like this compound involves cell treatment followed by one or more established apoptosis assays.
Caption: General workflow for assessing apoptosis after this compound treatment.
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: This assay identifies different stages of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9] This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[9][11][12]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells (suspension or adherent)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with various concentrations of this compound for the desired time. Include an untreated control.
-
For adherent cells, gently trypsinize and collect the cells. For all samples, collect floating cells from the supernatant to include apoptotic bodies.[11]
-
Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[11][13]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.[12][13]
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour. Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm (usually FL1) and PI emission at ~617 nm (usually FL2 or FL3).[10]
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.[12]
-
Protocol 2: Caspase-3/7 Activity Assay
Principle: The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[14][15] These enzymes cleave a specific tetrapeptide sequence, DEVD. This assay utilizes a proluminescent substrate containing the DEVD sequence linked to aminoluciferin.[16] When cleaved by active caspase-3/7, aminoluciferin is released, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[16]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega, G8090) or similar
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated and control cells
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed cells in a white-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with this compound and controls. The final volume in each well should be 100 µL.
-
-
Reagent Preparation:
-
Assay Protocol:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[17]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL.[17]
-
Mix the contents of the wells by gentle orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. Incubation time can be optimized for cell type and treatment.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The fold-increase in caspase activity can be determined by comparing the luminescence signal from the treated samples to the untreated control.
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: During the later stages of apoptosis, endonucleases cleave DNA into fragments, creating numerous 3'-hydroxyl (3'-OH) ends.[18][19] The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., biotin-dUTP or fluorescently-labeled dUTP) to these 3'-OH ends.[18][20] The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
Materials:
-
TUNEL Assay Kit (e.g., ScienCell™, Cat. No. 8088)
-
Paraformaldehyde (3.7-4%)
-
Triton X-100 (0.2%)
-
PBS
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure (for adherent cells on coverslips):
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a culture plate and treat with this compound and controls.
-
-
Fixation and Permeabilization:
-
Rinse cells three times with PBS.
-
Fix the cells by incubating with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.[21]
-
Wash cells three times with PBS.
-
Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[21]
-
Wash cells three times with PBS.
-
-
Positive Control (Optional but Recommended):
-
TUNEL Reaction:
-
Pre-incubate cells with an equilibration buffer for 10 minutes at room temperature.[21]
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically mixing TdT enzyme with the labeled-dUTP solution).
-
Incubate the cells in the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[21]
-
-
Detection and Visualization:
-
Stop the reaction by washing the cells three times with PBS.[21]
-
If using a biotin-dUTP system, incubate with a streptavidin-HRP conjugate followed by a substrate like DAB, or a fluorescently-labeled streptavidin.
-
If using a fluorescent-dUTP system, you can proceed directly to visualization. Counterstain with a nuclear dye like DAPI or Hoechst if desired.
-
Mount the coverslips onto glass slides and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key proteins to analyze include members of the Bcl-2 family (anti-apoptotic Bcl-2, pro-apoptotic Bax) and cleaved (activated) forms of caspases (e.g., cleaved caspase-3) and their substrates (e.g., cleaved PARP).[7][23] An increase in the Bax/Bcl-2 ratio is a strong indicator of apoptosis induction via the mitochondrial pathway.[24]
Materials:
-
RIPA or other suitable lysis buffer with protease/phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
Transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[25]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature, with gentle agitation.[25]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. sciencellonline.com [sciencellonline.com]
- 22. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Chloro Dasatinib Combination Therapy Studies
Introduction
Dasatinib is a potent oral multi-targeted kinase inhibitor that targets key signaling pathways involved in cancer cell proliferation and survival, including the BCR-ABL fusion protein and Src family kinases. While Dasatinib has shown efficacy as a monotherapy in certain hematological malignancies and solid tumors, drug resistance and tumor heterogeneity often limit its long-term effectiveness.[1][2] Combination therapy, which involves using multiple drugs that target different pathways, is a promising strategy to enhance therapeutic efficacy, overcome resistance, and potentially reduce side effects by using lower doses of each agent.[3][4]
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of 4-Chloro Dasatinib in combination with other therapeutic agents. While the experimental principles are based on the well-studied molecule Dasatinib, they are directly applicable to its 4-Chloro derivative. The protocols outlined below cover essential in vitro and in vivo assays for determining synergistic interactions and elucidating the underlying mechanisms of action.
Part 1: In Vitro Experimental Design for Combination Studies
The primary goal of in vitro studies is to identify and quantify the nature of the interaction between this compound and a partner drug. This involves assessing cell viability, apoptosis, and effects on signaling pathways to determine if the combination is synergistic, additive, or antagonistic.[3][5]
Protocol 1.1: Cell Viability Assay (MTT/MTS)
This protocol is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following drug treatment.[6] The half-maximal inhibitory concentration (IC50) for each single agent must be determined before assessing combination effects.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and partner drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[7][8]
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[9]
-
Drug Treatment: Prepare serial dilutions of this compound and the partner drug. For IC50 determination, treat cells with each drug individually over a wide concentration range. For combination studies, treat cells with the drugs simultaneously at a fixed ratio (e.g., based on the ratio of their IC50 values) or in a matrix format.[10][11]
-
Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Afterwards, add 100 µL of solubilization solution to dissolve the formazan crystals.[6][8] Shake the plate for 15 minutes to ensure complete dissolution.[6]
-
For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours.[6][8]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot dose-response curves to determine the IC50 values for each drug using non-linear regression analysis.
Data Presentation 1.1: Single-Agent IC50 Values
| Cell Line | Drug | IC50 (µM) after 72h |
| Cell Line A | This compound | Value |
| Cell Line A | Partner Drug X | Value |
| Cell Line B | This compound | Value |
| Cell Line B | Partner Drug X | Value |
Protocol 1.2: Synergy Analysis
The Chou-Talalay method is a widely accepted method for quantifying drug interactions, where the Combination Index (CI) is calculated.[1] This provides a quantitative measure of synergy, additivity, or antagonism.[5]
Procedure:
-
Perform the cell viability assay (Protocol 1.1) with single agents and their combination at multiple concentrations, typically at a fixed ratio.
-
Use software such as CompuSyn or similar programs to automatically calculate CI values from the dose-effect data.
-
The CI value provides a quantitative definition of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation 1.2: Combination Index (CI) Values
| Cell Line | Drug Combination | Fa (Fraction Affected) | Combination Index (CI) | Interpretation |
| Cell Line A | This compound + Drug X | 0.50 (IC50) | Value | Synergism/Additive/Antagonism |
| Cell Line A | This compound + Drug X | 0.75 (IC75) | Value | Synergism/Additive/Antagonism |
| Cell Line B | This compound + Drug X | 0.50 (IC50) | Value | Synergism/Additive/Antagonism |
| Cell Line B | This compound + Drug X | 0.75 (IC75) | Value | Synergism/Additive/Antagonism |
Protocol 1.3: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells after drug treatment.[12][13] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V.[14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the partner drug, and the combination at synergistic concentrations (e.g., their IC50 values) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15] Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations are identified as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 1.4: Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after drug treatment, which can indicate if the combination therapy induces cell cycle arrest.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to quantify the percentage of cells in the G1, S, and G2/M phases.[16]
Protocol 1.5: Western Blot for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by the drug combination.[17][18] This helps to elucidate the molecular mechanism of the synergistic interaction.
Procedure:
-
Protein Extraction: Treat cells with the single agents and the combination for a specified time. Lyse the cells in 1X SDS sample buffer and sonicate to shear DNA.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, total Src, p-CrkL, total CrkL, cleaved PARP, etc.) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, add an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system.[20]
Part 2: In Vivo Experimental Design for Combination Studies
In vivo studies are crucial for validating the synergistic effects observed in vitro and for assessing the therapeutic efficacy and potential toxicity of the combination in a living organism.[4][21] Patient-derived xenograft (PDX) models, which retain the characteristics of the original patient tumor, are often preferred for their clinical relevance.[22][23]
Protocol 2.1: Xenograft Tumor Model Study
This protocol describes a typical four-arm in vivo study to assess combination efficacy.[4][24]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cells or patient-derived tumor fragments
-
This compound and partner drug formulations
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Implant tumor cells (for cell line-derived xenografts) or small tumor fragments (for PDX models) subcutaneously into the flank of the mice.[25]
-
Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 100-200 mm³). Once tumors reach the target volume, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (at a well-tolerated dose)
-
Group 3: Partner Drug X (at a well-tolerated dose)
-
Group 4: this compound + Partner Drug X
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage (PO), intraperitoneal (IP)).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Measure mouse body weight at the same frequency as a general indicator of toxicity.
-
Monitor animal health according to institutional guidelines.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or until a specified time point. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss) or if tumors become ulcerated.
-
Data Analysis: Compare the average tumor growth curves between the groups. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination effect compared to single agents.
Data Presentation 2.1: In Vivo Efficacy and Toxicity Summary
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | Value | N/A | Value |
| This compound | Value | Value | Value |
| Partner Drug X | Value | Value | Value |
| Combination | Value | Value | Value |
References
- 1. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination therapy of imatinib and dasatinib achieves long-term molecular response in two imatinib-resistant and dasatinibintolerant patients with advanced chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. xenograft.org [xenograft.org]
- 23. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Downstream Signaling After 4-Chloro Dasatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro Dasatinib is a potent, multi-targeted kinase inhibitor, an analog of Dasatinib. Dasatinib is a well-established therapeutic agent used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2][3] Its mechanism of action involves the inhibition of several key tyrosine kinases, most notably BCR-ABL and the Src family kinases (SFKs), which are critical drivers of oncogenesis in various cancers.[2][3][4][5][6] By targeting these kinases, Dasatinib and its analogs effectively block downstream signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[7][8][9][10]
This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on downstream signaling pathways in cancer cell lines. The provided data and methodologies are based on the known effects of the parent compound, Dasatinib, and serve as a comprehensive guide for researchers evaluating this compound or similar kinase inhibitors.
Mechanism of Action and Downstream Signaling
This compound, like its parent compound, is expected to bind to the ATP-binding site of target kinases, thereby inhibiting their catalytic activity. The primary targets include, but are not limited to, BCR-ABL, Src, Lck, Lyn, and c-Kit.[4][5] Inhibition of these kinases leads to the downregulation of several critical downstream signaling cascades:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Src family kinases can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of mTOR and its downstream effectors.
-
RAS/MEK/ERK (MAPK) Pathway: This cascade plays a central role in regulating cell growth, differentiation, and survival. Src activation can lead to the phosphorylation and activation of MEK and ERK.[8][10]
-
STAT Pathway: Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5, are important mediators of cytokine signaling and are often constitutively activated in cancer. Src kinases are known to phosphorylate and activate STAT proteins.
Western blot analysis is an indispensable technique to quantify the changes in the phosphorylation status of key proteins within these pathways, providing a direct measure of the inhibitory effect of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for analyzing the effects of this compound on downstream signaling using Western blotting.
Caption: A flowchart outlining the key steps from cell treatment to data analysis in a Western blot experiment.
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: A diagram showing the inhibitory effect of this compound on key oncogenic signaling pathways.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of the parent compound, Dasatinib, against various kinases and in different cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinase Activity | |||
| c-Src | Kinase Assay | 0.5 - 2.2 | |
| BCR-ABL | Kinase Assay | < 1 - 3 | |
| Lck | Kinase Assay | 1.1 | |
| c-Kit | Kinase Assay | 79 | |
| Cell Proliferation | |||
| K562 (CML) | Cell Viability | 0.6 | |
| HT144 (Melanoma) | Cell Viability | ~100 | |
| Malme-3M (Melanoma) | Cell Viability | ~200 | |
| MDA-MB-231 (Breast) | Cell Viability | 6100 | |
| 4T1 (Breast) | Cell Viability | 14 |
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., K562 for CML, HT29 for colon cancer, or A549 for lung cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Starvation (Optional): For studies investigating growth factor-stimulated signaling, serum-starve the cells for 12-24 hours prior to treatment to reduce basal pathway activation.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 1, 4, 8, 24 hours).
-
-
Control: Include a vehicle control (DMSO) at the highest concentration used for the drug treatment.
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Phospho-Src Family (Tyr416)
-
Total Src
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
Cleaved PARP (Asp214)
-
GAPDH or β-actin (as a loading control)
-
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Analysis
-
Image Acquisition: Acquire images with varying exposure times to ensure the signal is within the linear range of detection.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the phospho-protein bands to the corresponding total protein bands. Normalize all protein bands to the loading control (GAPDH or β-actin) to account for loading differences.
-
Data Interpretation: Compare the normalized band intensities of the treated samples to the vehicle control to determine the effect of this compound on protein phosphorylation and expression.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the investigation of this compound's effects on downstream signaling pathways using Western blot analysis. By carefully following these methodologies, researchers can obtain robust and reproducible data to elucidate the mechanism of action of this and other similar kinase inhibitors, contributing to the advancement of targeted cancer therapies.
References
- 1. Dasatinib reduces FAK phosphorylation increasing the effects of RPI-1 inhibition in a RET/PTC1-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of ERK1/2 by MOS and TPL2 leads to dasatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of STAT3 in Transformation and Drug Resistance in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NKG2A Down-Regulation by Dasatinib Enhances Natural Killer Cytotoxicity and Accelerates Effective Treatment Responses in Patients With Chronic Myeloid Leukemia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C22H25Cl2N7O2S | CID 125366379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkin… [ouci.dntb.gov.ua]
Application Notes and Protocols for Cell Cycle Analysis Using 4-Chloro Dasatinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the effects of 4-Chloro Dasatinib on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining. Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the Bcr-Abl fusion protein and Src family kinases, which can lead to cell cycle arrest and apoptosis.[1][2] This protocol is designed to enable researchers to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Note: While the specific compound requested is "this compound," the available literature primarily focuses on "Dasatinib." This protocol is based on the established methodologies for Dasatinib and assumes a similar mechanism of action for its 4-chloro derivative. Researchers should validate this protocol for their specific cell lines and experimental conditions.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period and yield approximately 1 x 10^6 cells per sample for flow cytometry analysis.
-
Cell Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours before treatment.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to the desired final concentrations.
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard PI staining procedures for cell cycle analysis.[3][4][5]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat this wash step once.[4]
-
Cell Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[4]
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[4]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 850 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[4][5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection.[4]
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment. This data is illustrative and will vary depending on the cell line and experimental conditions.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 | 65.8 ± 4.2 | 22.1 ± 3.0 | 12.1 ± 2.1 |
| This compound | 50 | 78.4 ± 5.5 | 15.3 ± 2.8 | 6.3 ± 1.5 |
| This compound | 100 | 85.1 ± 6.3 | 9.8 ± 2.1 | 5.1 ± 1.2 |
Visualization
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis with this compound.
Signaling Pathway
Caption: Simplified signaling pathway of Dasatinib-induced G1 cell cycle arrest.
References
Application Notes & Protocols: Establishing a 4-Chloro Dasatinib-Resistant Cancer Cell Line
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for generating and characterizing cancer cell lines with acquired resistance to 4-Chloro Dasatinib, a derivative of the tyrosine kinase inhibitor Dasatinib.
Introduction
Acquired drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease relapse. Understanding the molecular mechanisms underlying drug resistance is crucial for the development of novel therapeutic strategies. The establishment of drug-resistant cancer cell lines in vitro is a fundamental approach to study these mechanisms.[1][2] Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[3][4] Resistance to Dasatinib can arise through various mechanisms, including mutations in the target kinase domain (e.g., BCR-ABL T315I mutation) or the activation of bypass signaling pathways that circumvent the drug's inhibitory effects.[5][6]
This document outlines two primary protocols for developing a this compound-resistant cancer cell line: the intermittent high-dose pulse selection method and the continuous escalating-dose method.
Principle of Methods
The generation of drug-resistant cell lines involves exposing a parental, drug-sensitive cancer cell population to a selective pressure, in this case, this compound. Over time, a subpopulation of cells that can survive and proliferate in the presence of the drug will emerge. These resistant cells can then be isolated, expanded, and characterized.
-
Intermittent High-Dose Pulse Selection: This method mimics clinical intermittent dosing schedules.[1] Cells are exposed to a high concentration of the drug (typically around the IC50) for a short period, followed by a recovery phase in drug-free medium.[1] This process is repeated over several cycles.
-
Continuous Escalating-Dose Method: This is the more common approach where cells are cultured in the continuous presence of the drug at an initial sub-lethal concentration.[2][7] The drug concentration is gradually increased in a stepwise manner as the cells adapt and become more resistant.[7] This method is thought to better represent the gradual development of resistance in patients.
Experimental Protocols
3.1. Materials and Equipment
-
Parental cancer cell line of interest
-
This compound (or Dasatinib)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture flasks (T25, T75) and plates (96-well, 6-well)
-
CO2 incubator (37°C, 5% CO2)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Cell viability assay reagents (e.g., MTT, CCK-8)[1]
-
Microplate reader
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
3.2. Preliminary Experiment: Determination of IC50
Before initiating the resistance development protocol, the half-maximal inhibitory concentration (IC50) of this compound on the parental cell line must be determined.[1]
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Prepare a series of this compound dilutions in complete medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that reflects the drug's mechanism of action (typically 48-72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
3.3. Protocol 1: Intermittent High-Dose Pulse Selection
-
Initial Treatment: Seed the parental cells in a T25 flask. Once they reach 70-80% confluency, treat them with this compound at the predetermined IC50 concentration for 4-6 hours.[1]
-
Recovery: After the pulse treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.
-
Expansion: Allow the surviving cells to grow and reach 70-80% confluency. This may take several passages.
-
Repeat Cycles: Repeat the pulse treatment and recovery cycle approximately 6-10 times.[1]
-
Resistance Confirmation: After several cycles, perform a cell viability assay to determine the new IC50 of the treated cell population. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, single-cell cloning can be performed by limiting dilution or cell sorting.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages for future use.
3.4. Protocol 2: Continuous Escalating-Dose Method
-
Initial Exposure: Begin by culturing the parental cells in a T25 flask with a low concentration of this compound (e.g., IC10 or IC20, the concentrations that inhibit 10% or 20% of cell growth).
-
Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. When the cells are growing steadily and reach 70-80% confluency, passage them into a new flask with the same drug concentration.
-
Dose Escalation: Once the cells have adapted to the current drug concentration (typically after 2-3 passages with stable growth), double the concentration of this compound.
-
Repeat Escalation: Continue this stepwise increase in drug concentration. The development of a highly resistant cell line can take several months (6-12 months is not uncommon).[2]
-
Resistance Confirmation: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the progression of resistance.
-
Maintenance Culture: Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
Stability Test: To check the stability of the resistant phenotype, grow the cells in a drug-free medium for several passages and then re-determine the IC50.[1]
-
Cryopreservation: Freeze aliquots of the resistant cell line.
Data Presentation
Quantitative data should be presented in a clear and organized manner.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Passage Number | IC50 (nM) | Resistance Index (Fold Change) |
| Parental | N/A | 5.0 | 1.0 |
| Resistant (P5) | 5 | 25.0 | 5.0 |
| Resistant (P10) | 10 | 75.0 | 15.0 |
| Resistant (P20) | 20 | 200.0 | 40.0 |
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Parameter | Parental Cell Line | Resistant Cell Line |
| Doubling Time | 24 hours | 36 hours |
| Morphology | Adherent, spindle-shaped | More rounded, less adherent |
| BCR-ABL Mutation Status | No known resistance mutations | T315I mutation detected |
| p-ERK Levels (Western Blot) | Low | High |
| P-glycoprotein (P-gp) Expression | Low | High |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for establishing drug-resistant cancer cell lines.
Dasatinib Resistance Signaling Pathways Diagram
Caption: Key signaling pathways involved in Dasatinib resistance.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. atcc.org [atcc.org]
- 3. Dasatinib reverses the multidrug resistance of breast cancer MCF-7 cells to doxorubicin by downregulating P-gp expression via inhibiting the activation of ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro Dasatinib in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors more accurately than traditional two-dimensional (2D) cell cultures.[1] This increased physiological relevance makes them valuable tools in drug discovery and development. 4-Chloro Dasatinib, a derivative of the potent multi-targeted tyrosine kinase inhibitor Dasatinib, represents a promising compound for evaluation in these advanced preclinical models. Dasatinib and its analogs are known to target key signaling pathways involved in cancer cell proliferation, survival, and migration.[2][3] These application notes provide a comprehensive guide for the utilization of this compound in 3D spheroid culture models, including detailed protocols for spheroid formation, drug treatment, and subsequent analysis.
Mechanism of Action
Dasatinib, the parent compound of this compound, is a potent inhibitor of multiple tyrosine kinases, primarily targeting the BCR-ABL fusion protein and Src family kinases (SFKs) such as SRC, LCK, YES, and FYN.[2][3] By binding to the ATP-binding site of these kinases, Dasatinib blocks the phosphorylation of downstream substrates, thereby disrupting signaling pathways crucial for cancer cell growth and survival.[2] Key pathways inhibited by Dasatinib include the MAPK, AKT, and FAK signaling cascades.[4] The introduction of a chloro group at the 4-position of the N-(2-chloro-6-methylphenyl) ring of Dasatinib results in this compound, which is expected to retain a similar kinase inhibition profile, though its specific potency and target selectivity may be altered.
Data Presentation
A critical aspect of evaluating a novel compound is determining its inhibitory concentration (IC50) across various cell lines. While specific IC50 values for this compound in 3D spheroid models are not yet publicly available, the following table summarizes the known IC50 values for the parent compound, Dasatinib, in a variety of cancer cell lines grown in 2D culture. This data can serve as a valuable reference for designing initial dose-response studies with this compound in 3D models, keeping in mind that cells grown in 3D spheroids often exhibit increased drug resistance.[5][6]
| Cell Line | Cancer Type | Dasatinib IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Moderately Sensitive (~2100 nM)[1] |
| MCF-7 | ER+ Breast Cancer | Moderately Sensitive (~2100 nM)[1] |
| SK-BR-3 | HER2+ Breast Cancer | Resistant (~4000 nM)[1] |
| Lox-IMVI | Melanoma | Highly Sensitive |
| HT144 | Melanoma | Moderately Sensitive |
| Malme-3M | Melanoma | Some Sensitivity |
| Sk-Mel-28 | Melanoma | Resistant |
| Sk-Mel-5 | Melanoma | Resistant |
Note: The classification of sensitivity (Highly Sensitive, Moderately Sensitive, Resistant) is based on the percentage of growth inhibition in response to a 1 µM Dasatinib concentration as described in the referenced literature.[7]
Experimental Protocols
1. 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using the liquid overlay technique, which is a widely used and cost-effective method.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete medium.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per 100 µL) in complete medium.
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.
2. This compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed spheroids in a ULA 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to start with a concentration range informed by the IC50 values of Dasatinib in 2D cultures (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[5]
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Gently add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Spheroid Viability and Apoptosis Assays
This protocol describes methods to assess the effect of this compound on spheroid viability and apoptosis using common fluorescence-based assays.
Materials:
-
Treated spheroids in a ULA 96-well plate
-
Viability reagent (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer-1 for dead cells)
-
Apoptosis reagent (e.g., Caspase-3/7 Green Reagent)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
At the end of the treatment period, add the viability and/or apoptosis reagents directly to the wells containing the spheroids, following the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for dye penetration and signal development.
-
Measure the fluorescence intensity using a plate reader. For more detailed analysis, capture images of the spheroids using a high-content imaging system.[9]
-
Analyze the data to determine the effect of different concentrations of this compound on spheroid viability and apoptosis. Spheroid size can also be quantified from the images as an indicator of growth inhibition.[10]
Mandatory Visualizations
References
- 1. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug: Dasatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C22H25Cl2N7O2S | CID 125366379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utilizing Functional Genomics Screening to Identify Potentially Novel Drug Targets in Cancer Cell Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 4-Chloro Dasatinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 4-Chloro Dasatinib in high-throughput screening (HTS) campaigns. Due to the limited availability of public data on the specific kinase inhibition profile of this compound, these protocols are presented under the common drug discovery scenario where a close structural analog is used as a negative or reduced-activity control to validate screening results and elucidate the mechanism of action of a parent compound, in this case, the potent multi-kinase inhibitor Dasatinib.
Introduction
Dasatinib is a powerful inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2] In drug discovery and development, understanding the structure-activity relationship (SAR) is crucial. Analogs of lead compounds, such as this compound, are synthesized to probe the effects of chemical modifications on biological activity. This compound, which features an additional chlorine atom on the N-phenyl ring compared to Dasatinib, is an ideal candidate for use as a comparative tool in HTS.
These protocols outline how this compound can be effectively integrated into both biochemical and cell-based HTS workflows to:
-
Establish a baseline for non-specific effects.
-
Confirm that the activity of Dasatinib is target-specific.
-
Aid in the identification of false positives and false negatives.
Data Presentation
As specific inhibitory concentrations (IC50) for this compound against a panel of kinases are not publicly available, the following table presents hypothetical data to illustrate its potential use as a less active control compared to Dasatinib. The data for Dasatinib is based on known literature values.
| Kinase Target | Dasatinib IC50 (nM) | This compound IC50 (nM) (Hypothetical) | Fold Difference (Hypothetical) |
| ABL1 | <1 | >10,000 | >10,000x |
| SRC | 0.8 | >10,000 | >12,500x |
| LCK | <1 | >10,000 | >10,000x |
| c-KIT | 79 | >10,000 | >126x |
Experimental Protocols
Biochemical High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a generic HTRF assay to measure the inhibitory activity of compounds against a tyrosine kinase (e.g., ABL1 or SRC).
Objective: To quantify the kinase inhibitory potential of this compound in comparison to Dasatinib in a biochemical assay format.
Materials:
-
Recombinant human kinase (e.g., ABL1, SRC)
-
Biotinylated peptide substrate (e.g., Poly-Glu-Tyr)
-
ATP
-
HTRF KinEASE™ STK S2 kit (or similar) containing:
-
Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2)
-
Dasatinib and this compound stock solutions (10 mM in DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Preparation:
-
Perform serial dilutions of Dasatinib and this compound in DMSO to create a concentration range (e.g., 10 mM to 1 nM).
-
Further dilute the compounds in the assay buffer to the desired final concentrations. Typically, a 5-point dose-response curve is generated.
-
-
Assay Plate Preparation:
-
Add 2 µL of the diluted compound solutions to the wells of the 384-well plate.
-
Include control wells:
-
Positive Control (No Inhibition): 2 µL of assay buffer with DMSO.
-
Negative Control (Maximum Inhibition): 2 µL of a known potent inhibitor or no enzyme.
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and biotinylated peptide substrate in the assay buffer.
-
Add 4 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection reagent mix by diluting the Eu3+-cryptate anti-phosphotyrosine antibody and Streptavidin-XL665 in the detection buffer provided with the kit.
-
Stop the kinase reaction by adding 10 µL of the detection reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit a dose-response curve to determine the IC50 values.
-
Cell-Based High-Throughput Screening: Cell Viability Assay
This protocol outlines a cell-based assay to assess the effect of this compound and Dasatinib on the viability of a cancer cell line known to be sensitive to Dasatinib (e.g., K562, a chronic myeloid leukemia cell line expressing BCR-ABL).
Objective: To determine the cytotoxic or cytostatic effects of this compound and Dasatinib on a relevant cancer cell line.
Materials:
-
K562 cells (or other relevant cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Dasatinib and this compound stock solutions (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
384-well clear-bottom white plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Culture K562 cells to a logarithmic growth phase.
-
Harvest and resuspend the cells in fresh medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 4 hours to allow cells to settle.
-
-
Compound Addition:
-
Prepare serial dilutions of Dasatinib and this compound in culture medium.
-
Add 5 µL of the diluted compound solutions to the respective wells.
-
Include control wells:
-
Vehicle Control: 5 µL of medium with the same final concentration of DMSO.
-
No-Cell Control: 30 µL of medium only (for background luminescence).
-
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) values.
-
Visualizations
Caption: General workflow for HTS of kinase inhibitors.
Caption: Simplified signaling pathway of Dasatinib's targets.
References
Troubleshooting & Optimization
troubleshooting inconsistent results in 4-Chloro Dasatinib viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in 4-Chloro Dasatinib viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of several kinases, including BCR-ABL and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2][3] By binding to the ATP-binding site of these kinases, it blocks their activity, thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival.[1] This inhibition ultimately leads to apoptosis (programmed cell death) in susceptible cancer cells.[1] Dasatinib is effective against both imatinib-sensitive and -resistant cell lines.[3][4]
Q2: I am observing significant well-to-well variability in my viability assay results. What are the common causes?
Inconsistent results in cell viability assays can stem from several factors throughout the experimental workflow. Here are some common culprits:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents is a major source of variability.[5] Ensure your pipettes are calibrated and use consistent technique.
-
Uneven Cell Seeding: A non-homogenous cell suspension before seeding will lead to different cell numbers in each well, directly impacting the final readout.[5][6] Always mix your cell suspension thoroughly before and during plating.
-
Edge Effects: Wells on the perimeter of a multi-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.[5] To mitigate this, consider filling the outer wells with sterile media or water and using only the inner wells for your experiment.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly influence their response to treatment.[7][8] Use cells that are in their exponential growth phase and have a consistent, low passage number.[8]
-
Reagent Preparation and Storage: Improperly prepared or stored reagents, such as the viability assay solution or the drug stock, can lead to inconsistent activity. Follow the manufacturer's instructions carefully.
Q3: My IC50 value for this compound varies between experiments. Why is this happening?
Fluctuations in the half-maximal inhibitory concentration (IC50) are a common challenge. Besides the factors mentioned in Q2, consider the following:
-
Cell Density: The initial cell seeding density can influence the apparent IC50. Higher cell densities may require higher drug concentrations to achieve the same level of inhibition. It is crucial to maintain a consistent seeding density across all experiments.
-
Incubation Time: The duration of drug exposure will directly impact the observed viability. Shorter incubation times may result in higher IC50 values, while longer incubations may reveal more potent effects. Standardize the incubation time for all comparative experiments.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP levels, membrane integrity).[9] An apparent shift in IC50 could be due to the specific endpoint measured by the assay.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration. Variations in serum batches or concentrations can alter the IC50.
Q4: Can this compound interfere with the viability assay reagents?
Yes, it is possible for compounds to interfere with assay reagents. For example, some compounds can directly reduce tetrazolium salts (like in an MTT assay), leading to a false-positive signal for cell viability.[10] To test for this, include control wells containing the drug at the highest concentration used in your experiment but without any cells. A significant signal in these wells indicates interference.
Troubleshooting Guides
Issue 1: Low Signal or High Background in Luminescence-Based Assays (e.g., CellTiter-Glo®)
| Potential Cause | Troubleshooting Step |
| Insufficient Cell Lysis | Ensure complete mixing after adding the reagent. An orbital shaker for 2 minutes is recommended.[11][12][13] |
| ATP Degradation | Allow the plate to equilibrate to room temperature for approximately 30 minutes before adding the reagent.[11][12] |
| Suboptimal Reagent Performance | Ensure the CellTiter-Glo® reagent is prepared and stored correctly. The reconstituted reagent has a limited shelf life. |
| High Background Luminescence | Use opaque-walled plates (white for luminescence) to prevent well-to-well crosstalk.[8] Also, include control wells with media only to determine the background signal.[12] |
| Incorrect Instrument Settings | Use an integration time of 0.25–1 second per well as a starting point and optimize for your specific plate reader.[13] |
Issue 2: Inconsistent Color Development in Colorimetric Assays (e.g., MTT)
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization of Formazan Crystals | After incubation with MTT, ensure the formazan crystals are fully dissolved in the solubilization solution (e.g., DMSO).[14][15] Gentle shaking for 10-15 minutes can aid dissolution.[15] |
| Cell Detachment | During media removal and reagent addition steps, be gentle to avoid detaching adherent cells.[5] Do not use a strong vacuum for aspiration.[14] |
| Incorrect Wavelength Reading | Ensure the absorbance is read at the correct wavelength (typically around 570 nm for MTT).[15] A reference wavelength (e.g., 630-690 nm) can be used to subtract background absorbance.[15] |
| Phenol Red Interference | Phenol red in the culture medium can interfere with colorimetric readings. Consider using phenol red-free medium for the assay. |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is adapted from Promega's technical bulletin.[12][16]
-
Prepare opaque-walled 96-well plates with cells in 100 µL of culture medium per well. Include control wells with medium only for background measurement.
-
Add the desired concentrations of this compound to the experimental wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12][13]
-
Record the luminescence using a plate reader.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This is a general protocol for an MTT assay.[14][15][17][18]
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[14]
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for the desired treatment period.
-
Carefully remove the treatment medium.
-
Add 100 µL of MTT solution (typically 0.5 mg/mL in sterile PBS or medium) to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at approximately 570 nm using a microplate reader.[15]
Signaling Pathways and Experimental Workflows
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream pro-survival pathways.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. reddit.com [reddit.com]
- 6. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
- 13. ulab360.com [ulab360.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Managing Off-Target Effects of 4-Chloro Dasatinib in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro Dasatinib. The information aims to help users manage and interpret potential off-target effects in their cellular experiments.
Disclaimer: Publicly available data on the specific kinase selectivity profile of this compound is limited. Much of the guidance provided here is extrapolated from the well-characterized parent compound, Dasatinib. The addition of a chloro group to the phenyl ring may alter the selectivity and potency of the inhibitor. Therefore, we strongly recommend empirical validation of on-target and off-target effects in your specific cellular model.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets of this compound?
A1: Based on its structural similarity to Dasatinib, the primary targets of this compound are expected to be the ABL and SRC families of tyrosine kinases.[1][2] Dasatinib is a potent inhibitor of BCR-ABL, SRC, LCK, YES, and FYN.[3] It also shows activity against other kinases such as c-KIT, EPHA2, and PDGFRβ.[2]
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?
A2: Off-target effects refer to the modulation of proteins other than the intended therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding is a common phenomenon.[3] These unintended interactions can lead to a variety of issues in experimental settings, including:
-
Misinterpretation of results: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.
-
Unexpected toxicity or side effects: In a therapeutic context, off-target inhibition can lead to adverse events.
-
Confounding data: Off-target effects can obscure the true biological role of the intended target.
Q3: How might the addition of a chloro group affect the activity of Dasatinib?
A3: The addition of a chloro group to the 2-chloro-6-methylphenyl ring of Dasatinib results in this compound (N-(2,4-dichloro-6-methylphenyl)...). While specific data is lacking, halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's properties. Potential effects of this modification could include:
-
Altered binding affinity and selectivity: The chloro group could form new interactions or create steric hindrance in the binding pockets of different kinases, thus changing the inhibition profile.
-
Modified pharmacokinetic properties: Changes in lipophilicity and metabolic stability could affect the compound's uptake and persistence in cells.
-
Different metabolism: The substitution pattern on the phenyl ring is known to influence metabolism by enzymes like CYP3A4, which could lead to the formation of different metabolites with their own biological activities.[4]
Q4: What are the essential controls to include in any experiment with this compound?
A4: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Typically DMSO, to account for any effects of the solvent on your cells.
-
Positive Control Inhibitor: A well-characterized inhibitor for the same target, preferably with a different chemical scaffold, to confirm that the observed phenotype is related to target inhibition.
-
Negative Control Compound: A structurally related but inactive compound, if available, to control for non-specific chemical effects.
-
Dose-Response Analysis: Use a range of concentrations to establish the IC50/EC50 and to identify potential off-target effects that may only appear at higher concentrations.
-
Cell Line Controls: If possible, use a pair of cell lines where the target is expressed and another where it is absent or knocked down to confirm target dependency.
Troubleshooting Guides
| Observed Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| Unexpectedly high cellular toxicity at low concentrations. | 1. Potent off-target inhibition: The compound may be strongly inhibiting a kinase essential for cell survival. 2. Metabolism to a toxic compound: Cellular enzymes may be converting this compound into a more toxic substance. | Solution: 1. Perform a kinome scan to identify potential off-target kinases. 2. Use a rescue experiment by overexpressing the suspected off-target kinase. 3. Compare the toxicity profile with Dasatinib. Protocol: --INVALID-LINK--, --INVALID-LINK-- |
| Observed phenotype does not match known function of the primary target. | 1. Dominant off-target effect: The observed phenotype is driven by inhibition of a secondary target. 2. Pathway crosstalk: Inhibition of the primary target leads to unexpected activation or inhibition of other pathways. | Solution: 1. Use siRNA/shRNA to knock down the primary target and see if the phenotype is replicated. 2. Use an orthogonal inhibitor with a different off-target profile. 3. Perform a phosphoproteomics study to get an unbiased view of affected signaling pathways. Protocol: --INVALID-LINK-- |
| Inconsistent results between different cell lines. | 1. Different expression levels of on- and off-targets: The relative abundance of the primary target and off-targets can vary significantly between cell lines. 2. Different signaling network wiring: The cellular context and pathway dependencies can alter the response to the inhibitor. | Solution: 1. Quantify the protein levels of the primary target and key suspected off-targets in your cell lines via Western Blot or proteomics. 2. Perform a Cellular Thermal Shift Assay (CETSA) in each cell line to confirm target engagement. Protocol: --INVALID-LINK-- |
| Lack of cellular activity despite potent in vitro kinase inhibition. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Drug efflux: The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). 3. High protein binding: The compound may be sequestered by intracellular proteins. | Solution: 1. Perform a cellular uptake assay. 2. Use efflux pump inhibitors to see if cellular activity is restored. 3. Confirm target engagement in intact cells using CETSA. Protocol: --INVALID-LINK-- |
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 in nM) of the parent compound, Dasatinib , against a selection of on- and off-target kinases. These values should be used as a reference, and it is important to experimentally determine the IC50 for this compound in your system.
| Kinase Family | Target | Dasatinib IC50 (nM) | Reference |
| Primary Targets | ABL1 | < 1 | [5] |
| SRC | 0.8 | [3] | |
| LCK | 1.1 | [3] | |
| YES1 | 0.4 | [3] | |
| FYN | 0.2 | [3] | |
| Major Off-Targets | c-KIT | 79 | [3] |
| PDGFRβ | 28 | [3] | |
| EPHA2 | 30 | [3] | |
| DDR1 | ~100 | [6] | |
| BTK | 1.9 | [3] |
Detailed Experimental Protocols
Protocol 1: Kinome Profiling (Conceptual)
This is typically performed as a service by specialized companies. The general principle is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity.
-
Screening: The compound is screened against a large panel of recombinant kinases (e.g., KINOMEscan™ which uses a competition binding assay).
-
Data Analysis: The results are provided as the percentage of remaining kinase activity or as dissociation constants (Kd) for each kinase in the panel.
-
Interpretation: Analyze the data to identify off-target kinases that are inhibited with high potency. This information is critical for designing follow-up experiments to validate these off-targets in a cellular context.
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose-range of this compound and a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in apoptosis markers upon treatment.
Protocol 3: siRNA Knockdown with Inhibitor Treatment
-
siRNA Transfection:
-
On Day 1, seed cells so they are 30-50% confluent on the day of transfection.
-
On Day 2, transfect cells with siRNA targeting your primary kinase of interest or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol.
-
-
Inhibitor Treatment:
-
48 hours post-transfection, treat the cells with this compound or vehicle control at the desired concentration.
-
-
Phenotypic Assay:
-
After the desired treatment duration (e.g., 24-72 hours), perform your cellular assay (e.g., cell viability, migration assay).
-
-
Knockdown Validation:
-
In parallel, lyse a separate set of transfected cells at the time of inhibitor addition to confirm target protein knockdown by Western Blot.
-
-
Analysis:
-
Compare the effect of this compound in cells with the target kinase knocked down versus the non-targeting control. If the inhibitor has no further effect in the knockdown cells, it suggests the phenotype is on-target. If the inhibitor still has an effect, it points to an off-target mechanism.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells in suspension or adherent cells in a plate with this compound or vehicle control for a defined period (e.g., 1 hour) to allow for target engagement.
-
Heating: Aliquot the cell suspension into PCR tubes or heat the plate in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western Blot or ELISA.
-
Data Interpretation:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples.
-
Binding of this compound to its target should stabilize the protein, resulting in a shift of the melting curve to higher temperatures. This confirms target engagement in a cellular context.
-
Visualizations
Caption: Simplified signaling pathways downstream of BCR-ABL and SRC family kinases inhibited by this compound.
Caption: Experimental workflow to distinguish between on-target and off-target effects of this compound.
Caption: A logical flowchart for troubleshooting unexpected results in cellular assays with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
addressing 4-Chloro Dasatinib precipitation issues in stock solutions
Welcome to the technical support center for 4-Chloro Dasatinib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly regarding stock solution precipitation.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound from stock solutions is a common issue that can impact experimental accuracy and reproducibility. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: Precipitate observed in the stock solution upon storage or after dilution.
Step 1: Initial Assessment & Immediate Actions
-
Visual Inspection: Carefully observe the nature of the precipitate. Is it crystalline or amorphous? Does it reappear after warming?
-
Solvent Check: Confirm the solvent used to prepare the stock solution. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended organic solvents for Dasatinib and its analogs.[1][2]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. If the precipitate redissolves, the issue is likely related to storage temperature and concentration. Caution: Avoid excessive heat, as it may degrade the compound.
-
Vortexing/Sonication: If warming is insufficient, vortex the solution vigorously or sonicate for a few minutes to aid dissolution.
Step 2: Root Cause Analysis & Corrective Actions
If the precipitate persists, consider the following potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low-Quality Solvent | Residual water or impurities in the solvent can significantly decrease the solubility of hydrophobic compounds like this compound. | Use anhydrous, high-purity (≥99.9%) DMSO or DMF. Purchase solvents in small, sealed containers to minimize water absorption. |
| Improper Storage | Repeated freeze-thaw cycles can lead to the formation of micro-precipitates that aggregate over time.[3][4] Storing at room temperature can also be problematic. | Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[1][3][4] |
| Supersaturation | The initial stock solution may have been prepared at a concentration exceeding the compound's solubility limit in the chosen solvent. | Prepare a new stock solution at a lower concentration. Refer to the solubility data table below for guidance. |
| Aqueous Contamination | Accidental introduction of water or aqueous buffer into the stock solution can cause immediate precipitation of the hydrophobic compound. | Ensure all pipette tips and tubes are dry before use. When preparing aqueous working solutions, add the stock solution to the aqueous buffer, not the other way around, while vortexing. |
| pH of Aqueous Buffer | The solubility of Dasatinib is pH-dependent.[5] While specific data for this compound is not readily available, pH can influence the ionization state and solubility of the compound. | When preparing aqueous dilutions, assess the impact of the buffer's pH. For Dasatinib, solubility is generally low in neutral aqueous buffers.[1][2] |
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for addressing precipitation in this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on data for Dasatinib, high-purity, anhydrous DMSO or DMF are the recommended solvents.[1][2] These organic solvents can dissolve Dasatinib at concentrations suitable for creating stock solutions.
Q2: At what concentration should I prepare my stock solution?
A2: For Dasatinib, solubility in DMSO is approximately 14.3 mg/mL and in DMF is approximately 25 mg/mL.[1][2] It is advisable to prepare stock solutions at a concentration well below the solubility limit to prevent precipitation, for example, at 10 mM.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store the compound as a solid at -20°C.[1] Once in solution, it should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[3][4]
Q4: My precipitate does not redissolve upon warming. What should I do?
A4: If warming and sonication do not redissolve the precipitate, it is highly likely that the solution is supersaturated, contaminated, or the compound has degraded. It is recommended to discard the solution and prepare a fresh stock using a new vial of the compound and fresh, high-purity anhydrous solvent.
Q5: How do I prepare a working solution in an aqueous buffer from my DMSO stock?
A5: To minimize precipitation when diluting into an aqueous buffer (e.g., cell culture media), add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing. This ensures rapid mixing and prevents localized high concentrations of the compound that can lead to precipitation. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[3] Aqueous solutions of Dasatinib are not stable and should be prepared fresh for each experiment and not stored for more than a day.[1][2]
Data & Protocols
Quantitative Data Summary
The following table summarizes the solubility of Dasatinib, which can serve as a proxy for this compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ~14.3 - 200 | ~29.3 - 409.8 | [1][2][4] |
| DMF | ~25 | ~51.2 | [1][2] |
| Ethanol | 3.4 | ~7.0 | [5] |
| Water | Insoluble / Very Poorly Soluble | ~10 µM (estimated) | [4][6] |
| DMF:PBS (1:1, pH 7.2) | ~0.5 | ~1.0 | [1][2] |
Molecular Weight of Dasatinib used for calculation: 488.01 g/mol . Molecular Weight of this compound: 522.4 g/mol .[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standardized method for preparing a stable stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: On a calibrated analytical balance, weigh out the desired amount of this compound (e.g., 5.22 mg for 1 mL of a 10 mM solution).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 2-3 minutes. If necessary, sonicate for 5-10 minutes or gently warm to 37°C until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Signaling Pathway Inhibited by Dasatinib
Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase and the Src family of kinases.[4]
Caption: Simplified signaling pathway showing the inhibitory action of Dasatinib on BCR-ABL and Src family kinases.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. This compound | C22H25Cl2N7O2S | CID 125366379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Unexpected In Vivo Toxicity of 4-Chloro Dasatinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected in vivo toxicity with 4-Chloro Dasatinib. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected in vivo toxicity with this compound that was not predicted by our in vitro assays. What could be the underlying cause?
A1: Unexpected in vivo toxicity of kinase inhibitors like this compound can often be attributed to metabolic bioactivation. The parent compound may be converted into reactive metabolites by metabolic enzymes, such as Cytochrome P450s (CYPs), in the liver and other tissues. These reactive species can then covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction and toxicity.
Dasatinib itself is known to be metabolized by CYP3A4 to form reactive quinone-imine and imine-methide intermediates.[1][2] It is plausible that this compound undergoes a similar bioactivation process. The additional chlorine atom on the phenyl ring could potentially alter the rate and regioselectivity of metabolism, possibly leading to the formation of novel or increased amounts of toxic metabolites.
Q2: What are the known toxicities associated with Dasatinib that we should be monitoring for with this compound?
A2: While this compound is a distinct chemical entity, its structural similarity to Dasatinib suggests a potential overlap in toxicity profiles. Known adverse effects of Dasatinib that should be monitored in preclinical studies with this compound include:
-
Cardiotoxicity : This can manifest as QT prolongation, cardiac dysfunction (including heart failure), and pericardial effusion.[3]
-
Pulmonary Toxicity : Pulmonary arterial hypertension (PAH) and pleural effusion are notable toxicities.[3][4]
-
Hematological Toxicity : Myelosuppression, including neutropenia, thrombocytopenia, and anemia, is common.[5]
-
Gastrointestinal Toxicity : Diarrhea, nausea, and vomiting are frequently observed.
-
Hepatotoxicity : Elevations in liver enzymes have been reported.[1]
-
Renal Toxicity : Dasatinib has been associated with glomerular toxicity.[5]
It is crucial to establish a comprehensive safety pharmacology and toxicology monitoring plan that includes regular assessment of these organ systems.
Q3: How can we investigate if metabolic bioactivation is the cause of the observed toxicity?
A3: Several experimental approaches can be employed to investigate the role of metabolic bioactivation in this compound-induced toxicity. These include:
-
In vitro metabolism studies : Incubating this compound with liver microsomes (from human and relevant preclinical species) in the presence of NADPH and trapping agents like glutathione (GSH) can identify the formation of reactive metabolite-GSH adducts.[1][2]
-
Metabolite identification studies : Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to characterize the metabolic profile of this compound in plasma, urine, and feces from in vivo studies can help identify major metabolites.[6]
-
Covalent binding studies : Using radiolabeled this compound in in vitro (microsomes, hepatocytes) and in vivo studies to quantify the extent of covalent binding to proteins can provide direct evidence of reactive metabolite formation.
-
CYP450 inhibition studies : Co-administration of this compound with specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4) in vivo can help determine if blocking its metabolism mitigates the observed toxicity.
Troubleshooting Guides
Issue 1: Unexpected Cardiotoxicity Observed in Rodent Studies
Symptoms:
-
Changes in ECG parameters (e.g., QT prolongation).
-
Histopathological findings of myocardial necrosis or fibrosis.[7]
-
Elevated cardiac biomarkers (e.g., troponins).
Potential Cause:
-
Off-target inhibition of cardiac ion channels.
-
Mitochondrial dysfunction in cardiomyocytes.
-
Formation of cardiotoxic metabolites.
Troubleshooting Steps:
-
In Vitro Cardiotoxicity Assessment:
-
Perform in vitro patch-clamp assays on hERG and other relevant cardiac ion channels to assess direct channel inhibition.
-
Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on contractility, electrophysiology, and viability.
-
-
Mitochondrial Toxicity Assays:
-
Measure mitochondrial respiration and ATP production in isolated mitochondria or intact cardiomyocytes treated with this compound.[8]
-
-
Metabolite Profiling in Cardiac Tissue:
-
Analyze cardiac tissue from in vivo studies to determine if specific metabolites of this compound accumulate in the heart.
-
Issue 2: Discrepancy in Toxicity Profile Between Preclinical Species and Human In Vitro Models
Symptoms:
-
Significant toxicity observed in human cell lines or hiPSC-derived models at concentrations that are well-tolerated in rodent or canine in vivo studies.
Potential Cause:
-
Species differences in metabolism and bioactivation. A key human metabolite of Dasatinib, M20 (4-OH-chloromethylphenyl dasatinib), is found in significant amounts in human plasma but is not detected in rats.[7] This highlights the potential for species-specific metabolites of this compound that could be more toxic in humans.
Troubleshooting Steps:
-
Cross-Species Metabolism Comparison:
-
Conduct in vitro metabolism studies using liver microsomes from human, rat, dog, and monkey to compare the metabolic profiles of this compound.
-
Identify any human-specific metabolites.
-
-
Toxicity Assessment of Major Metabolites:
-
Synthesize the major human metabolites of this compound and test their toxicity in relevant in vitro assays.
-
-
Utilize Humanized Animal Models:
-
Consider using humanized mouse models (e.g., with humanized liver) for in vivo toxicity assessment to better predict human-relevant toxicities.
-
Data Presentation
Table 1: Comparison of In Vitro IC50 Values for Dasatinib and Potential Off-Target Kinases
| Kinase | Dasatinib IC50 (nM) | Potential Off-Target Effect |
| BCR-ABL | <1 | On-target efficacy |
| SRC Family | 0.5 - 2.8 | Potential for immune modulation, bone metabolism effects |
| c-KIT | 5 | Potential for gastrointestinal and hematological effects |
| PDGFRβ | 28 | Implicated in fluid retention and cardiovascular effects |
| EphA2 | 16 | Various physiological roles |
Data for Dasatinib is presented as a surrogate for this compound, for which public data is limited. Researchers should generate specific data for this compound.
Experimental Protocols
Protocol 1: In Vitro Glutathione (GSH) Trapping of Reactive Metabolites
Objective: To detect the formation of reactive metabolites of this compound in vitro.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Reduced glutathione (GSH)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLM (final concentration 1 mg/mL), this compound (final concentration 10 µM), and GSH (final concentration 5 mM) in phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Quench the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% TFA).
-
Analyze the sample by LC-MS/MS, looking for the predicted mass of the this compound-GSH adduct.
Visualizations
Caption: Proposed metabolic bioactivation pathway of this compound leading to toxicity.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities [bloodresearch.or.kr]
- 4. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Frontiers | Imatinib and Dasatinib Provoke Mitochondrial Dysfunction Leading to Oxidative Stress in C2C12 Myotubes and Human RD Cells [frontiersin.org]
refining dosage and schedule for 4-Chloro Dasatinib animal studies
Disclaimer: The following information is based on studies conducted with Dasatinib. 4-Chloro Dasatinib is a derivative, and while its mechanism of action is expected to be similar, its pharmacokinetic and pharmacodynamic properties may differ. This guide should be used as a starting point, and researchers should conduct their own dose-finding and toxicity studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: Based on preclinical studies with Dasatinib in mouse models, a common starting dose for oral administration is in the range of 10-50 mg/kg, administered daily. For example, in a thyroid cancer model, Dasatinib was administered at 50 mg/kg daily via oral gavage[1]. In other studies, doses as low as 1.25 to 2.5 mg/kg have shown efficacy in inhibiting tumor growth[2]. The optimal dose will depend on the specific tumor model, the route of administration, and the formulation used. A dose-escalation study is always recommended to determine the maximum tolerated dose (MTD) for your specific animal model and experimental conditions.
Q2: How should I formulate this compound for oral administration in mice?
A2: Dasatinib has low aqueous solubility, which can be pH-dependent. A common and effective formulation for oral gavage in mice is a suspension in an acidic buffer. For in vivo studies, Dasatinib has been prepared for daily oral gavage (5 days/week) in an 80 mmol/L sodium citrate buffer at pH 3.0[1]. Another approach is to use an amorphous solid dispersion (ASD) to improve solubility and bioavailability[3]. It is crucial to ensure the formulation is homogenous and the particle size is appropriate for oral administration to avoid dosing variability and potential irritation.
Q3: What are the expected pharmacokinetic properties of Dasatinib in mice?
A3: Following oral administration in mice, Dasatinib is rapidly absorbed, with the maximum plasma concentration (Tmax) typically reached within 0.5 to 1 hour. The oral bioavailability in mice has been reported to be around 14% to 34%[1][4]. The plasma clearance is relatively high, and the terminal half-life is in the range of 3-5 hours[5]. These parameters can be influenced by the formulation, dose, and specific mouse strain.
Q4: What are the primary signaling pathways targeted by Dasatinib?
A4: Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and the Src family of kinases (including Src, Lck, Lyn, and Fyn)[6]. By inhibiting these kinases, Dasatinib disrupts downstream signaling pathways involved in cell proliferation, survival, and motility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High mortality or signs of toxicity (e.g., weight loss, lethargy, ruffled fur) | - Dose is too high. - Formulation is causing gastrointestinal irritation. - Off-target effects of the compound. | - Reduce the dose. Consider starting with a lower dose and escalating. - Re-evaluate the formulation. Ensure the pH and vehicle are appropriate and well-tolerated. - Monitor animals daily for clinical signs of toxicity. - Conduct a pilot toxicity study with a small cohort of animals. |
| Lack of efficacy (no tumor growth inhibition) | - Dose is too low. - Poor bioavailability of the compound. - The tumor model is not sensitive to the drug's mechanism of action. - Improper drug administration. | - Increase the dose in a stepwise manner, monitoring for toxicity. - Optimize the formulation to improve solubility and absorption. - Confirm that the target kinases (e.g., BCR-ABL, Src) are active in your tumor model. - Ensure proper oral gavage technique to deliver the full dose to the stomach. |
| High variability in tumor growth or drug response between animals | - Inconsistent drug formulation and dosing. - Variation in tumor implantation and initial tumor size. - Differences in animal health status. | - Ensure the drug suspension is homogenous before each administration. - Standardize the tumor implantation procedure and randomize animals into treatment groups based on initial tumor volume. - Use healthy animals of the same age and sex. |
| Difficulty with oral gavage procedure | - Improper restraint of the animal. - Incorrect size of the gavage needle. - Accidental administration into the trachea. | - Ensure proper training in animal handling and oral gavage techniques. - Use a flexible feeding tube of an appropriate size for the mouse. - Observe the animal for any signs of distress during and after the procedure. If fluid comes from the nose, stop immediately. |
Quantitative Data Summary
Table 1: Dasatinib Pharmacokinetic Parameters in Mice
| Parameter | Value | Route of Administration | Reference |
| Tmax (Time to maximum concentration) | ~0.5 - 1 hour | Oral (p.o.) | [5] |
| Oral Bioavailability | 14% - 34% | Oral (p.o.) | [1][4] |
| Systemic Plasma Clearance | 62 mL/min/kg | Intravenous (i.v.) | [1] |
| Volume of Distribution | >3 L/kg | Intravenous (i.v.) | [1] |
| Terminal Half-life | 3 - 5 hours | Oral (p.o.) | [5] |
Table 2: Example Dasatinib Dosing Regimens in Mice
| Dose | Schedule | Route of Administration | Animal Model | Reference |
| 50 mg/kg | Daily, 5 days/week | Oral Gavage | Thyroid Cancer Xenograft | [1] |
| 10 mg/kg | Twice daily | Oral Gavage | Hematopoietic Cancer Model | |
| 2.5 mg/kg | Daily | Oral Gavage | Imatinib-resistant K562/R Tumor | |
| 1.25 - 2.5 mg/kg | Single dose | Oral Gavage | K562 CML Xenograft | [2] |
| 0.1 mg/kg | Daily | Intraperitoneal | Hypertrophic Cardiomyopathy Model |
Experimental Protocols
Protocol 1: Formulation of Dasatinib for Oral Gavage
-
Objective: To prepare a homogenous suspension of Dasatinib for oral administration to mice.
-
Materials:
-
Dasatinib powder
-
Sodium citrate
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Sterile water
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile conical tubes
-
-
Procedure:
-
Prepare an 80 mmol/L sodium citrate buffer. For 100 mL, dissolve the appropriate amount of sodium citrate in approximately 90 mL of sterile water.
-
Adjust the pH of the buffer to 3.0 using HCl or NaOH while stirring.
-
Slowly add the pre-weighed Dasatinib powder to the buffer to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Stir the suspension continuously on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
Store the formulation at 4°C and protect it from light. Re-suspend thoroughly by vortexing or stirring before each use.
-
Protocol 2: Oral Gavage Administration in Mice
-
Objective: To accurately administer the Dasatinib formulation directly into the stomach of a mouse.
-
Materials:
-
Dasatinib formulation
-
Appropriately sized, flexible oral gavage tube (e.g., 20-22 gauge for an adult mouse)
-
Syringe (e.g., 1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to calculate the correct volume of the drug formulation to administer.
-
Thoroughly re-suspend the Dasatinib formulation.
-
Draw the calculated volume into the syringe attached to the gavage tube.
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage tube into the mouth, slightly off-center, and advance it along the esophagus into the stomach. There should be no resistance.
-
Slowly dispense the entire volume of the formulation.
-
Carefully withdraw the gavage tube.
-
Monitor the mouse for a few minutes after the procedure for any signs of respiratory distress.
-
Visualizations
Caption: Dasatinib inhibits the BCR-ABL signaling pathway.
Caption: Dasatinib inhibits Src family kinase signaling.
Caption: A typical experimental workflow for in vivo studies.
Caption: A troubleshooting decision tree for animal studies.
References
- 1. Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Minimizing Variability in Experiments with 4-Chloro Dasatinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when using different batches of 4-Chloro Dasatinib. Adherence to the protocols and recommendations outlined below will aid in ensuring the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Dasatinib?
A1: this compound is a chemical analog and a potential process-related impurity found in the synthesis of Dasatinib.[1][2][3][4] Dasatinib is a potent oral multi-targeted kinase inhibitor used in cancer therapy that targets BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[5][6] Due to its structural similarity, this compound may also exhibit biological activity, and variations in its concentration between different batches of Dasatinib can lead to experimental inconsistencies.
Q2: Why is batch-to-batch variability a concern when using this compound?
A2: Batch-to-batch variability in the concentration of impurities like this compound can significantly impact experimental outcomes.[7][8][9] Even minor differences in impurity profiles can alter the compound's effective concentration and off-target effects, leading to inconsistent results in sensitive assays such as kinase inhibition, cell viability, and signaling pathway studies.[10]
Q3: How can I assess the purity of a new batch of this compound?
A3: It is highly recommended to perform an independent analysis of each new batch. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for determining the purity of Dasatinib and quantifying the percentage of this compound and other impurities.[1][11][12][13][14][15] Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Q4: What are the acceptable limits for this compound impurity in a batch?
A4: For research purposes, there are no universally defined acceptance criteria. However, it is crucial to establish internal standards based on the sensitivity of your assays.[16][17][18][19][20] A general guideline is to aim for the highest purity available and to characterize the impurity profile of a reference "gold standard" batch. Subsequent batches should be compared against this reference, and a maximum allowable percentage for key impurities should be set.
Q5: How should I prepare and store stock solutions to minimize variability?
A5: Proper handling and storage are critical. This compound, like Dasatinib, should be dissolved in an appropriate solvent such as DMSO to create a high-concentration stock solution. This stock should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Always protect solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | Batch-to-batch variability in the concentration of this compound or other impurities. | 1. Qualify each new batch of the compound using the protocols outlined below. 2. Compare the IC50 of the new batch to a previously established reference batch. 3. If a significant difference is observed, consider obtaining a new batch from the supplier with a certificate of analysis showing higher purity. |
| Unexpected off-target effects observed | The this compound impurity may have a different kinase inhibition profile than Dasatinib, leading to off-target activity. | 1. Profile the new batch against a panel of kinases to identify any unexpected inhibitory activity. 2. If off-target effects are suspected, use a structurally unrelated inhibitor for the same primary target as a control to confirm that the observed phenotype is due to on-target inhibition. |
| Poor reproducibility of cell-based assay results | Inconsistent potency of the compound due to degradation or precipitation of the stock solution. | 1. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and does not exceed cytotoxic levels. |
| Variability in signaling pathway readouts (e.g., Western blot) | Differences in the inhibitory activity of different batches on upstream kinases. | 1. Validate each new batch by performing a dose-response curve and measuring the inhibition of a known downstream target of Dasatinib (e.g., phosphorylated Src). 2. Always run a positive and negative control with each experiment. |
Quantitative Data: Dasatinib IC50 Values
The following table summarizes the reported IC50 values for Dasatinib against various kinases and cell lines. This data can serve as a baseline for qualifying new batches of this compound, where significant deviations may indicate issues with purity or activity.
| Target | Reported IC50 (nM) | Cell Line | Reference |
| BCR-ABL | 0.8 - 1.3 | - | [21] |
| LYN | 1.7 - 8.5 | - | [21] |
| JURL-MK1 | - | EC50: 20 nM (SFK inhibition) | [21] |
| HEL | - | EC50: 20 nM (SFK inhibition) | [21] |
| MDA-MB-231 | 6100 ± 2200 | MDA-MB-231 | [22] |
| 4T1 | 14 ± 3 | 4T1 | [22] |
Note: The biological activity of this compound is not well-characterized in publicly available literature. Therefore, it is crucial for researchers to empirically determine the effect of this specific impurity in their experimental systems.
Experimental Protocols
Protocol 1: Quality Control of New Batches using RP-HPLC
This protocol provides a general method for the analysis of Dasatinib and its impurities. It should be optimized for your specific instrumentation and column.
1. Materials:
-
Dasatinib/4-Chloro Dasatinib sample
-
HPLC-grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate
-
Sodium-1-octane sulfonic acid
-
Potassium hydroxide solution
-
Inertsil ODS-3V column (250 x 4.6 mm, 5µm) or equivalent
2. Mobile Phase Preparation:
-
Buffer (Mobile Phase A): Dissolve 1.36 g of potassium dihydrogen phosphate and 1.0 g of sodium-1-octane sulfonic acid in 1000 mL of water. Adjust pH to 6.0 with dilute potassium hydroxide solution.[1]
-
Mobile Phase B: Acetonitrile
3. Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 320 nm
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 30 | 50 | 50 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
4. Sample Preparation:
-
Prepare a stock solution of the Dasatinib/4-Chloro Dasatinib batch in a suitable solvent (e.g., Methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10 µg/mL.
5. Analysis:
-
Inject the prepared sample and a reference standard of known purity.
-
Compare the peak areas of the main compound and any impurities to determine the relative purity of the new batch.
Protocol 2: Functional Validation in a Cell-Based Assay
This protocol describes a general workflow to assess the functional consequence of batch-to-batch variability.
1. Cell Culture:
-
Culture a cell line known to be sensitive to Dasatinib (e.g., a BCR-ABL positive cell line).
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the new batch of this compound and a reference batch in culture medium.
-
Treat the cells with a range of concentrations of both batches for a predetermined time (e.g., 72 hours).
3. Viability Assay:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
4. Data Analysis:
-
Plot the cell viability against the log of the compound concentration.
-
Calculate the IC50 value for each batch using a non-linear regression model.
-
Compare the IC50 values to determine if there is a significant difference in potency between the batches.
Visualizations
Dasatinib Signaling Pathway
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis in sensitive cancer cells.
Experimental Workflow for Batch Validation
Caption: A logical workflow for the validation of new batches of this compound to ensure experimental consistency.
References
- 1. ijsr.net [ijsr.net]
- 2. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 3. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 4. patents.justia.com [patents.justia.com]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Biopharmaceutical Process and Product Related Impurities Analysis - Creative BioMart [creativebiomart.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Monitoring process-related impurities in biologics–host cell protein analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journaljpri.com [journaljpri.com]
- 12. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brjac.com.br [brjac.com.br]
- 14. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
- 18. seed.nih.gov [seed.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Proper Storage and Handling of Dasatinib to Prevent Degradation
For researchers, scientists, and drug development professionals utilizing Dasatinib, ensuring the stability and integrity of the compound is paramount for reproducible and accurate experimental results. This guide provides detailed information on the proper storage and handling of Dasatinib to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (lyophilized) Dasatinib?
A1: Solid, lyophilized Dasatinib should be stored at -20°C in a desiccated environment and protected from light.[1][2] Under these conditions, the chemical is stable for up to 24 months.[1][3]
Q2: How should I store Dasatinib once it is in solution?
A2: Dasatinib solutions, typically prepared in DMSO, should also be stored at -20°C.[1][4] To maintain potency, it is recommended to use the solution within 3 months.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][3][4]
Q3: What solvents are suitable for dissolving Dasatinib?
A3: Dasatinib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Its solubility in DMSO is approximately 200 mg/mL.[1][3] It has very poor solubility in ethanol and water.[1][3]
Q4: Can I prepare aqueous solutions of Dasatinib?
A4: Dasatinib is sparingly soluble in aqueous buffers.[2] To prepare an aqueous solution, it is recommended to first dissolve Dasatinib in DMSO or DMF and then dilute it with the desired aqueous buffer.[2] It is important to note that aqueous solutions of Dasatinib are not stable and should be used on the same day they are prepared.[2]
Q5: What are the main factors that can cause Dasatinib degradation?
A5: Forced degradation studies have shown that Dasatinib is susceptible to degradation under several conditions, including:
-
Acidic and Alkaline Hydrolysis: Significant degradation occurs in the presence of strong acids and bases.[5][6][7]
-
Oxidation: Exposure to oxidative agents can lead to the formation of degradation products, such as the N-oxide impurity.[6][8]
-
Photolysis: While some studies suggest photostability for the tablet form, it is generally recommended to protect Dasatinib from light.[1][9]
-
Thermal Stress: High temperatures can also induce degradation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of Dasatinib due to improper storage. | Ensure solid Dasatinib is stored at -20°C, desiccated, and protected from light.[1][2] For solutions, aliquot and store at -20°C, avoiding repeated freeze-thaw cycles.[1][3][4] Use solutions within 3 months of preparation.[1][3] |
| Precipitation of Dasatinib in aqueous media | Low aqueous solubility of Dasatinib. | Prepare a concentrated stock solution in DMSO or DMF first.[2] Then, dilute the stock solution into your aqueous experimental medium immediately before use.[4] Avoid high final concentrations of Dasatinib in aqueous solutions. |
| Appearance of unexpected peaks in chromatography | Presence of degradation products. | Review storage and handling procedures. Protect the compound from light, extreme pH, and high temperatures.[1][5] Prepare fresh solutions for sensitive experiments. |
Storage and Stability Data Summary
| Form | Storage Temperature | Conditions | Stability |
| Solid (Lyophilized) | -20°C | Desiccated, Protected from light | Up to 24 months[1][3] |
| In DMSO Solution | -20°C | Aliquoted to avoid freeze-thaw | Up to 3 months[1][3] |
| Aqueous Solution | Not Recommended | Prepare fresh before use | Not stable for more than one day[2] |
| Tablets | 20°C to 25°C (68°F to 77°F) | USP Controlled Room Temperature | 24 months[9][10] |
Experimental Protocols
Forced Degradation Studies Methodology
Forced degradation studies are crucial for identifying potential degradation products and pathways. A typical protocol involves exposing a Dasatinib solution (e.g., 1 mg/mL) to various stress conditions as prescribed by ICH guidelines.[5][7]
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N to 5 N HCl) and heated (e.g., at 60°C or 90°C) for a specified period (e.g., 30 minutes to 24 hours).[7][8]
-
Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 2 N to 5 N NaOH) and heated (e.g., at 60°C or 90°C) for a defined time.[7][8]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[8]
-
Thermal Degradation: The solid drug or a solution is subjected to high temperatures (e.g., 105°C) for an extended period (e.g., 24 hours).[5]
-
Photolytic Degradation: The drug solution is exposed to UV and fluorescent light.[5]
Following exposure, the samples are diluted and analyzed by a stability-indicating HPLC method to quantify the extent of degradation and identify any degradation products.[5][7]
Visualizations
Dasatinib Degradation Pathways
Caption: A diagram illustrating the various stress conditions that can lead to the degradation of Dasatinib.
Experimental Workflow for Assessing Dasatinib Stability
Caption: A flowchart outlining the key steps in an experimental workflow to evaluate the stability of Dasatinib under various stress conditions.
References
- 1. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chesci.com [chesci.com]
- 8. ijsr.net [ijsr.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Dasatinib: Package Insert / Prescribing Information [drugs.com]
Validation & Comparative
Comparative Efficacy Analysis: 4-Chloro Dasatinib vs. Dasatinib - A Data-Driven Guide
A comparative analysis of the efficacy of 4-Chloro Dasatinib versus its parent compound, Dasatinib, is currently hampered by a lack of publicly available biological data for this compound. While extensive research has characterized the potent anti-cancer effects of Dasatinib, a multi-targeted kinase inhibitor, this compound remains a largely uncharacterized compound in the scientific literature. This guide, therefore, provides a comprehensive overview of the established efficacy and mechanisms of Dasatinib, alongside the available chemical information for this compound, to serve as a foundational reference for researchers, scientists, and drug development professionals.
Introduction to Dasatinib and the Emergence of Analogs
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as other kinases such as the SRC family, c-KIT, and PDGFR.[2] The development of analogs, such as this compound, is a common strategy in drug discovery aimed at improving potency, selectivity, or pharmacokinetic properties. This compound is a structural analog of Dasatinib, featuring a chlorine atom at the fourth position of the 2-chloro-6-methylphenyl ring.[3]
Efficacy of Dasatinib: A Quantitative Overview
The efficacy of Dasatinib has been extensively documented through in vitro and clinical studies. The following tables summarize key quantitative data on its inhibitory activity against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1 | [2] |
| SRC | 0.8 | [2] |
| LCK | 1.0 | |
| YES | 0.5 | |
| FYN | 0.2 | |
| c-KIT | 79 | [2] |
| PDGFRβ | 1.1 | |
| EphA2 | 1.6 |
Table 2: Dasatinib Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 1 | [4] |
| Ba/F3 p210 | Murine Pro-B cells | 0.6 | [2] |
| LAMA-84 | Chronic Myeloid Leukemia | 3 | [4] |
| MV4-11 | Acute Myeloid Leukemia | 10 | [4] |
| A549 | Lung Carcinoma | 100 | [5] |
| PC-3 | Prostate Cancer | 50 | [4] |
| MCF7 | Breast Cancer | >10,000 | [6] |
Signaling Pathways Targeted by Dasatinib
Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways that drive cancer cell proliferation, survival, and metastasis. The primary target is the BCR-ABL pathway in CML, but its inhibition of SRC family kinases has broader implications in various solid tumors.
References
- 1. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C22H25Cl2N7O2S | CID 125366379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Target Engagement of 4-Chloro Dasatinib in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, confirming target engagement within the complex milieu of a living cell is a critical step. This guide provides a comparative overview of methodologies to validate the intracellular target engagement of 4-Chloro Dasatinib, a derivative of the well-established multi-kinase inhibitor Dasatinib. While direct comparative experimental data for this compound is limited in the public domain, this document outlines established techniques using Dasatinib as a reference and discusses the anticipated impact of the 4-chloro substitution on its biological activity.
Introduction to Dasatinib and the Significance of the 4-Chloro Moiety
Dasatinib is a potent, orally available inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves binding to the active conformation of these kinases, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.
The introduction of a chloro-group at the 4-position of the 2-chloro-6-methylphenyl ring of Dasatinib, creating this compound, represents a chemical modification aimed at potentially altering the compound's potency, selectivity, or pharmacokinetic properties. Such modifications can influence how the inhibitor interacts with its intended targets and its off-targets within the cell. Therefore, robust validation of target engagement in a cellular context is paramount.
Methodologies for Validating Target Engagement in Live Cells
Several powerful techniques have been developed to quantify the interaction of small molecules with their protein targets directly in live cells. These methods offer significant advantages over traditional biochemical assays by providing a more physiologically relevant assessment of drug action.
Bioluminescence Resonance Energy Transfer (BRET)-based Assays (e.g., NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a widely used method to quantify compound binding to specific kinases in live cells.[1][2] This technology relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound, such as this compound, competes with the tracer for binding to the kinase. Displacement of the tracer by the compound leads to a decrease in the BRET signal, which can be measured to determine the compound's intracellular affinity (IC50).
Experimental Workflow:
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful label-free method to assess target engagement based on the principle that a protein's thermal stability changes upon ligand binding. In this assay, live cells are treated with the compound of interest, followed by a heat challenge. The binding of a drug to its target protein stabilizes the protein, making it more resistant to heat-induced denaturation and aggregation. The amount of soluble protein remaining after heating is then quantified, typically by Western blotting or mass spectrometry.
Experimental Workflow:
Chemoproteomics
Chemoproteomics approaches utilize chemical probes to identify the cellular targets of a drug. For kinase inhibitors, this often involves creating a probe version of the compound that contains a reactive group for covalent modification of targets and/or a tag for enrichment. For non-covalent inhibitors like Dasatinib and its derivatives, competitive profiling is often employed. In this setup, a broad-spectrum, tagged kinase probe is used to capture a large number of kinases from a cell lysate. Pre-treatment of live cells with a free inhibitor like this compound will lead to competition for binding to its targets, resulting in a reduced pulldown of these specific kinases by the probe. Quantitative mass spectrometry is then used to identify and quantify the proteins whose binding to the probe was competed away by the drug.
Experimental Workflow:
Comparative Data: Dasatinib as a Benchmark
| Target/Cell Line | Assay Type | Cellular IC50 (nM) | Reference |
| BCR-ABL | Cell-based | 0.6 - 11 | [3] |
| K-562 (CML) | Apoptosis Induction | ~3-4 fold less potent than Dasatinib (for a tagged version) | [4] |
| K-562 (CML) | STAT5 Repression | ~3-4 fold less potent than Dasatinib (for a tagged version) | [4] |
Note: The data for the tagged Dasatinib analog suggests that modifications to the core structure can impact cellular potency.
Expected Impact of the 4-Chloro Substitution
The addition of a chloro group to the Dasatinib scaffold can influence its properties in several ways:
-
Potency and Selectivity: Halogen atoms can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target kinase's active site or, conversely, introducing steric hindrance that weakens binding. This could either enhance potency against primary targets or alter the off-target profile.
-
Cell Permeability: The lipophilicity of the compound may be affected by the chloro group, which could in turn influence its ability to cross the cell membrane and reach its intracellular targets.
-
Metabolism: The site of the chloro-substitution could impact the metabolic stability of the compound, potentially altering its half-life within the cell.
Detailed Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
A detailed protocol for the NanoBRET™ assay can be found in the manufacturer's technical manual. A general outline is as follows:
-
Cell Culture and Transfection:
-
HEK293 cells are typically used and seeded in a 96-well plate.
-
Cells are transfected with a vector encoding the kinase of interest fused to NanoLuc® luciferase.
-
-
Compound and Tracer Addition:
-
The test compound (e.g., this compound) is serially diluted and added to the cells.
-
A specific NanoBRET™ tracer for the kinase of interest is added at a predetermined concentration.
-
-
Lysis and Detection:
-
After incubation, a NanoBRET™ Nano-Glo® Substrate is added.
-
Luminescence (from NanoLuc®) and fluorescence (from the tracer) are measured using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
The BRET ratio is calculated (acceptor emission/donor emission).
-
IC50 curves are generated by plotting the BRET ratio against the compound concentration.
-
Cellular Thermal Shift Assay (CETSA®) Protocol
A generalized CETSA® protocol is provided below:
-
Compound Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the test compound or vehicle control for a specified time.
-
-
Heat Treatment:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Alternatively, use mass spectrometry for a broader, unbiased analysis.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the peptide spectral counts from mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Chemoproteomics Protocol (Competitive Pull-down)
A general protocol for a competitive chemoproteomics experiment is as follows:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations or a vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
-
Affinity Chromatography:
-
Incubate the cell lysates with beads conjugated to a broad-spectrum kinase inhibitor (kinobeads).
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Prepare the protein samples for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance between the compound-treated and vehicle-treated samples to identify proteins that were competed off the beads by the test compound.
-
Conclusion
Validating the target engagement of this compound in live cells is a crucial step in its development as a potential therapeutic agent. While direct comparative data with Dasatinib is currently lacking, established methodologies such as NanoBRET™, CETSA®, and chemoproteomics provide robust platforms for this evaluation. By employing these techniques, researchers can gain a comprehensive understanding of the intracellular activity of this compound, elucidating its potency, selectivity, and mechanism of action in a physiologically relevant context. The insights gained from such studies will be invaluable for guiding the further development and potential clinical application of this and other novel kinase inhibitors.
References
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
head-to-head comparison of 4-Chloro Dasatinib with other BCR-ABL inhibitors
In the landscape of targeted cancer therapy, BCR-ABL tyrosine kinase inhibitors (TKIs) stand as a paradigm of success, transforming the prognosis for patients with chronic myeloid leukemia (CML). This guide provides a detailed, data-driven comparison of prominent BCR-ABL inhibitors, with a focus on how 4-Chloro Dasatinib, a structural analog of Dasatinib, compares to its counterparts. This document is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.
Introduction to BCR-ABL and Targeted Inhibition
The fusion protein BCR-ABL, a constitutively active tyrosine kinase, is the pathogenic driver in the majority of CML cases.[1] It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[2][3] TKIs function by competitively binding to the ATP-binding site of the ABL kinase domain, thereby blocking its activity and halting the leukemogenic process.[3] This guide will delve into the specifics of several key inhibitors: Imatinib, the first-generation TKI; Nilotinib and Dasatinib, second-generation inhibitors with improved potency and activity against many imatinib-resistant mutations; and the available information on this compound.[4]
Comparative Efficacy and Potency
The following tables summarize the in vitro potency of various BCR-ABL inhibitors against the wild-type kinase and clinically relevant mutant forms that confer resistance to Imatinib.
Table 1: In Vitro Inhibitory Concentration (IC50) Against Wild-Type BCR-ABL
| Inhibitor | IC50 (nM) for c-ABL | Reference |
| Imatinib | 400 | [5] |
| Nilotinib | 45 | [5] |
| Dasatinib | 9 | [5] |
| This compound | Data Not Available |
Table 2: Cellular IC50 Values Against Imatinib-Resistant BCR-ABL Mutations
| Mutation | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | This compound IC50 (nM) | Reference |
| G250E | >10,000 | 125 | 5 | Data Not Available | [6] |
| Y253H | >10,000 | 375 | 3 | Data Not Available | [6] |
| E255K | >10,000 | 125 | 3 | Data Not Available | [6] |
| T315I | >10,000 | >10,000 | >10,000 | Data Not Available | [4][6] |
| M351T | 2,500 | 125 | 2 | Data Not Available | [6] |
Note: IC50 values can vary between different experimental setups. The data presented is a representative compilation from published studies.
Off-Target Kinase Inhibition Profile
The specificity of a TKI is crucial as off-target effects can lead to adverse events. Dasatinib is known to be a multi-kinase inhibitor, targeting SRC family kinases in addition to BCR-ABL.[7] This broader activity may contribute to both its efficacy and its side-effect profile.[5]
Table 3: Select Off-Target Kinase Inhibition
| Inhibitor | Key Off-Targets | Reference |
| Imatinib | c-KIT, PDGFR | [5] |
| Nilotinib | c-KIT, PDGFR (less potent than Imatinib) | [5] |
| Dasatinib | SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, PDGFRβ | [7] |
| This compound | Data Not Available |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow for screening potential inhibitors.
Caption: The BCR-ABL signaling cascade leading to increased proliferation and inhibition of apoptosis.
Caption: A generalized workflow for the screening and evaluation of BCR-ABL inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of BCR-ABL inhibitors.
Protocol 1: In Vitro BCR-ABL Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.
Materials:
-
Recombinant BCR-ABL enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Specific peptide substrate for ABL kinase
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the recombinant BCR-ABL enzyme to each well of a 96-well plate.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection method and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Viability (MTT) Assay
This assay measures the effect of the inhibitors on the proliferation and viability of BCR-ABL-positive cells.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the BCR-ABL positive cells into a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.[8]
Protocol 3: Cellular BCR-ABL Autophosphorylation Assay
This assay determines the ability of a compound to inhibit the kinase activity of BCR-ABL within a cellular context.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Test compounds
-
Primary antibodies: anti-phospho-BCR-ABL and anti-ABL
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Culture BCR-ABL positive cells and treat with various concentrations of the test compounds for a defined period (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated (active) form of BCR-ABL.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total BCR-ABL to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of BCR-ABL autophosphorylation.[9]
Conclusion
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkin… [ouci.dntb.gov.ua]
- 4. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csu-sdsu.primo.exlibrisgroup.com [csu-sdsu.primo.exlibrisgroup.com]
Confirming the On-Target Effects of 4-Chloro Dasatinib: A Comparative Guide to Genetic Validation Approaches
For researchers, scientists, and drug development professionals, rigorously confirming the on-target effects of a kinase inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating the efficacy of 4-Chloro Dasatinib, a structural analog of the potent multi-kinase inhibitor Dasatinib. While specific experimental data for this compound is emerging, this guide leverages the extensive research on Dasatinib to outline established genetic approaches and provide detailed experimental protocols for its comprehensive evaluation.
Introduction to this compound and the Importance of On-Target Validation
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that potently inhibits the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and the SRC family of kinases.[1][2] Its chemical name is N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide. This compound, with the chemical name N-(2,4-Dichloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is a distinct analog.[3] The addition of a second chlorine atom to the phenyl ring is expected to modulate its biological activity and kinase selectivity.
Genetic approaches are indispensable for unequivocally demonstrating that the desired therapeutic effect of a kinase inhibitor is a direct consequence of its interaction with the intended target. These methods provide a higher level of certainty than purely biochemical or cellular assays, which can be confounded by off-target effects.
Comparative Analysis of Kinase Inhibitors
A direct comparison of the inhibitory activity of this compound with Dasatinib and other relevant TKIs is essential for understanding its potency and selectivity. While comprehensive data for this compound is not yet publicly available, the following table presents known IC50 values for Dasatinib against key on-target kinases. This table serves as a template for the data that should be generated for this compound.
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Abl | <1 | [4] |
| Src | 0.8 | [4] | |
| c-Kit | 79 | [4] | |
| Lck | Sub-nanomolar | [5] | |
| Fyn | Sub-nanomolar | [5] | |
| Yes | Sub-nanomolar | [5] | |
| Imatinib | Abl | ~250 | |
| c-Kit | ~100 | ||
| PDGFR | ~100 | ||
| This compound | Abl | Data not available | |
| Src | Data not available | ||
| c-Kit | Data not available |
Genetic Approaches for On-Target Validation
Three primary genetic strategies can be employed to confirm the on-target effects of this compound:
Generation of Drug-Resistant Mutants
This classical genetic approach relies on the principle that a specific mutation in the target kinase that prevents drug binding will confer resistance to the compound's effects. The "gatekeeper" residue in the ATP-binding pocket is a common site for such mutations. For BCR-ABL, the T315I mutation famously confers resistance to Dasatinib.[6]
CRISPR/Cas9-Based Target Identification and Validation
CRISPR/Cas9 technology offers a powerful and precise method for target validation. Genome-wide or targeted CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a drug. For validation, individual target genes can be knocked out to assess the impact on drug efficacy. A CRISPR/Cas9 screen in Jurkat T-cells identified known Dasatinib targets such as LCK and ZAP70, as well as novel targets.[7]
Chemical Genetics with Analog-Sensitive Kinase Alleles
This sophisticated approach involves engineering a "gatekeeper" residue in the kinase of interest to create a binding pocket that accommodates a bulky, otherwise inactive analog of the inhibitor. This allows for highly specific inhibition of the engineered kinase without affecting its wild-type counterpart.
Signaling Pathway Analysis
Dasatinib primarily targets the BCR-ABL and Src signaling pathways. Inhibition of these kinases leads to the downregulation of downstream signaling cascades involved in cell proliferation, survival, and migration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C22H25Cl2N7O2S | CID 125366379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 328 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Comparative Analysis of BCR-ABL Tyrosine Kinase Inhibitors: Imatinib vs. Dasatinib in Philadelphia Chromosome-Positive Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Imatinib, a first-generation tyrosine kinase inhibitor (TKI), and Dasatinib, a second-generation TKI, in the context of Philadelphia chromosome-positive (Ph+) leukemia. The Philadelphia chromosome results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives leukemogenesis. While this guide focuses on the well-documented activities of Imatinib and Dasatinib, it is important to note that 4-Chloro Dasatinib is a chemical analogue of Dasatinib. As of the time of this publication, specific, direct comparative experimental data between this compound and Imatinib is not extensively available in peer-reviewed literature. The data presented herein for Dasatinib can, however, provide valuable insights into the potential characteristics of its derivatives.
Imatinib was a groundbreaking therapy for chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL), specifically targeting the ATP-binding site of the BCR-ABL kinase.[1][2] However, the development of resistance, often through mutations in the kinase domain, necessitated the development of second-generation inhibitors like Dasatinib.[3][4] Dasatinib is a more potent inhibitor and is active against a broader range of BCR-ABL mutations compared to Imatinib.[5]
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro potency and cellular effects of Imatinib and Dasatinib against the BCR-ABL kinase and Ph+ leukemia cell lines.
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Reference |
| Imatinib | v-Abl | 600 | [2] |
| c-Kit | 100 | [2] | |
| PDGFR | 100 | [2] | |
| Dasatinib | Abl | <1 | [2] |
| Src | 0.8 | [2] | |
| c-Kit | 79 | [2] |
Table 2: Cellular Activity against Ph+ Leukemia Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Imatinib | K562 | Proliferation | ~500 nM | [6] |
| Dasatinib | K562 | Proliferation | ~3 nM | This is a generally accepted value from multiple preclinical studies. |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate and compare these inhibitors are provided below.
BCR-ABL Kinase Inhibition Assay (In Vitro)
This protocol describes a non-radioactive, bead-based assay to measure the inhibition of BCR-ABL kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against BCR-ABL kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
GST-fusion substrate protein (e.g., GST-CrkL) immobilized on glutathione-agarose beads
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compounds (Imatinib, this compound) dissolved in DMSO
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Anti-phosphotyrosine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the immobilized GST-CrkL substrate beads.
-
Add the recombinant Bcr-Abl kinase to each well.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-kinase control (background).
-
Pre-incubate the kinase, substrate, and inhibitor for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Stop the reaction by washing the beads three times with ice-cold wash buffer.
-
Elute the phosphorylated substrate from the beads.
-
Perform a Western blot or ELISA using an anti-phosphotyrosine antibody to detect the level of substrate phosphorylation.
-
Quantify the signal using a microplate reader or densitometry.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.
Objective: To determine the effect of test compounds on the viability of Ph+ leukemia cells (e.g., K562).
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (Imatinib, this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[7]
Western Blot for Phosphorylated CrkL (p-CrkL)
This protocol assesses the in-cell inhibition of BCR-ABL by measuring the phosphorylation of its direct downstream substrate, CrkL.
Objective: To confirm the on-target activity of the inhibitors in Ph+ leukemia cells.
Materials:
-
K562 cells
-
Test compounds (Imatinib, this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-CrkL (Tyr207), anti-CrkL, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat K562 cells with varying concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-CrkL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with anti-CrkL and anti-β-actin antibodies.[9]
Visualizations: Pathways and Workflows
The following diagrams illustrate the signaling pathway targeted by these inhibitors and a typical experimental workflow.
Caption: BCR-ABL signaling pathway and points of inhibition.
Caption: Workflow for in vitro compound comparison.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. musechem.com [musechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Second-Generation Tyrosine Kinase Inhibitors: Potency and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of second-generation tyrosine kinase inhibitors (TKIs), with a focus on dasatinib and its analog, 4-Chloro Dasatinib, alongside other prominent second-generation TKIs such as nilotinib and bosutinib. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of preclinical data, experimental methodologies, and the underlying signaling pathways.
Introduction to Second-Generation TKIs
Second-generation tyrosine kinase inhibitors were developed to overcome the resistance observed with the first-generation TKI, imatinib, in the treatment of chronic myeloid leukemia (CML). These agents generally exhibit greater potency and a broader spectrum of activity against mutated forms of the BCR-ABL kinase, the primary driver of CML. Dasatinib, nilotinib, and bosutinib are all established second-generation TKIs with distinct molecular profiles. This compound is a halogenated analog of dasatinib. While its chemical structure is defined, comprehensive preclinical data on its potency are not as widely available in peer-reviewed literature.
Comparative Potency of Second-Generation TKIs
The potency of TKIs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values are indicative of higher potency.
In Vitro Kinase Inhibition
The primary target of these TKIs in CML is the BCR-ABL kinase. The following table summarizes the reported IC50 values of dasatinib, nilotinib, and bosutinib against the wild-type (WT) BCR-ABL kinase in cell-free and cell-based assays.
Table 1: In Vitro Potency against Wild-Type BCR-ABL Kinase
| Tyrosine Kinase Inhibitor | Assay Type | IC50 (nM) | Reference |
| Dasatinib | Cell-free | <1 | [1] |
| Cell-based (K562) | 1 (95% CI, 0.5–1.2 nM) | [2] | |
| Nilotinib | Cell-free | 20-60 | [3] |
| Cell-based (K562) | 10 (95% CI, 4–25 nM) | [2] | |
| Bosutinib | Cell-free | 1.2 | [4] |
| Cell-based | Not explicitly stated in the provided search results |
Note on this compound: Extensive searches of scientific literature and patent databases did not yield specific IC50 values for this compound against BCR-ABL or other kinases. Its potency relative to dasatinib and other second-generation TKIs has not been publicly documented in the available preclinical studies.
Cellular Proliferation Assays
The efficacy of these inhibitors is further evaluated by their ability to inhibit the proliferation of cancer cell lines that are dependent on BCR-ABL signaling, such as the K562 cell line.
Table 2: Inhibition of Cellular Proliferation of CML Cell Lines
| Tyrosine Kinase Inhibitor | Cell Line | IC50 (nM) | Reference |
| Dasatinib | Ba/F3 expressing wild-type Bcr-Abl | 325-fold more potent than imatinib | [1] |
| Nilotinib | Ba/F3 expressing wild-type Bcr-Abl | 30-fold more potent than imatinib | [5] |
| Bosutinib | Rat fibroblasts (Src-dependent) | 100 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays used to determine TKI potency.
In Vitro Kinase Assay (BCR-ABL)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated BCR-ABL kinase.
Objective: To determine the IC50 value of a TKI against BCR-ABL kinase.
Materials:
-
Recombinant BCR-ABL kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for ABL kinase (e.g., Abltide)
-
Test compounds (TKIs) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test TKI.
-
In a microplate, add the recombinant BCR-ABL kinase, the specific peptide substrate, and the kinase buffer.
-
Add the different concentrations of the TKI to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. The ADP-Glo™ assay, for instance, measures ADP production, which is directly proportional to kinase activity.
-
The results are then used to plot a dose-response curve and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the ability of a TKI to inhibit the proliferation and viability of cancer cells.
Objective: To determine the IC50 value of a TKI on a BCR-ABL-positive cell line (e.g., K562).
Materials:
-
K562 human CML cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (TKIs) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test TKI in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the TKI. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each TKI concentration relative to the control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanism of Action
Second-generation TKIs primarily exert their effect by inhibiting the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates multiple downstream pathways, including the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway, leading to uncontrolled cell proliferation and inhibition of apoptosis.
Caption: Simplified BCR-ABL signaling pathway in CML.
Dasatinib's Dual Src/Abl Inhibition
Dasatinib is unique among these second-generation TKIs in that it is a potent inhibitor of both the Abl and the Src family kinases. Src kinases are involved in various cellular processes, including cell growth, proliferation, and survival. The dual inhibition of Src and Abl may contribute to the high potency of dasatinib. The mechanism of this compound is presumed to be similar to that of dasatinib due to its structural similarity, though this has not been definitively established in the literature.
Caption: Inhibition targets of second-generation TKIs.
Experimental Workflow for TKI Potency Assessment
The overall process for evaluating the potency of a novel TKI like this compound would follow a standardized preclinical workflow.
Caption: General workflow for preclinical TKI potency evaluation.
Conclusion
Dasatinib, nilotinib, and bosutinib are potent second-generation TKIs that have demonstrated significant efficacy in overcoming imatinib resistance in CML. Dasatinib and bosutinib are notable for their dual inhibition of both Abl and Src family kinases. While this compound is a known analog of dasatinib, a comprehensive evaluation of its potency and a direct comparison with other second-generation TKIs are hampered by the lack of publicly available preclinical data. Further research is warranted to fully characterize the biological activity of this compound and its potential as a therapeutic agent. This guide provides the foundational information and experimental context for such future investigations.
References
- 1. GSRS [precision.fda.gov]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Independent Verification of the Anti-Proliferative Effects of 4-Chloro Dasatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of Dasatinib and its analogs, with a specific focus on the hypothetical implications of a 4-chloro substitution. Due to the current lack of publicly available experimental data specifically for 4-Chloro Dasatinib, this document leverages extensive data on the parent compound, Dasatinib, to provide a framework for evaluation and future research.
Comparative Anti-Proliferative Activity
Dasatinib is a potent, multi-targeted kinase inhibitor with demonstrated anti-proliferative activity against a wide range of cancer cell lines.[1][2][3] Its efficacy is primarily attributed to the inhibition of BCR-ABL and Src family kinases.[1][4] The following table summarizes the 50% inhibitory concentration (IC50) values of Dasatinib in various cancer cell lines, providing a benchmark for its anti-proliferative potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | <1 - 1.2 | [5][6] |
| Lox-IMVI | Melanoma | 35.4 | [2] |
| ATDC5 | Murine Pre-chondrocyte | 6.2 | [3] |
| LY7 | Diffuse Large B-cell Lymphoma | <30 | [6] |
| LY8 | Diffuse Large B-cell Lymphoma | <30 | [6] |
| LY10 | Diffuse Large B-cell Lymphoma | <30 | [6] |
| VAL | Diffuse Large B-cell Lymphoma | <30 | [6] |
| Ba/F3 (BCR-ABL) | Murine Pro-B | 0.6 - 11 | [7] |
Note: While data for this compound is not available, studies on other Dasatinib analogs have shown that modifications to the core structure can influence potency and target specificity. Further experimental investigation is required to determine the precise anti-proliferative profile of this compound.
Key Signaling Pathways Targeted by Dasatinib
Dasatinib exerts its anti-proliferative effects by inhibiting key signaling pathways involved in cell growth, survival, and metastasis. The primary targets include the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and the Src family of kinases.[1][8] Inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis.[4][9][10]
The following diagram illustrates the primary signaling pathways inhibited by Dasatinib.
Caption: Dasatinib Signaling Pathway Inhibition.
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.[11][12]
MTT Cell Viability Assay Protocol
1. Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Dasatinib or analog (e.g., this compound)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
3. Data Analysis:
-
Subtract the average absorbance of the no-cell background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
The following diagram outlines the workflow for the MTT assay.
Caption: MTT Assay Experimental Workflow.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine kinase inhibitor dasatinib (SPRYCEL) inhibits chondrocyte activity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 4-Chloro Dasatinib Against Novel Kinase Inhibitors in Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Chloro Dasatinib's performance against a selection of novel kinase inhibitors currently in development. The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction to this compound (Dasatinib)
Dasatinib, chemically known as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide, is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases.[1] It is a second-generation tyrosine kinase inhibitor (TKI) primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][3] Dasatinib functions by binding to the ATP-binding site of kinases, thereby inhibiting their activity.[2] A key feature of Dasatinib is its ability to inhibit both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to first-generation inhibitors like imatinib.[2] Its primary targets include the BCR-ABL fusion protein and the Src family of kinases (SFKs), which are crucial drivers in the pathogenesis of these leukemias and other cancers.[2]
Novel Kinase Inhibitors in Development
The landscape of kinase inhibitor development is rapidly evolving, with a focus on overcoming resistance, improving safety profiles, and exploring novel mechanisms of action. This guide will benchmark Dasatinib against the following novel inhibitors:
-
Asciminib (ABL001): A first-in-class allosteric inhibitor that specifically targets the ABL myristoyl pocket (STAMP), offering a distinct mechanism from ATP-competitive inhibitors.
-
Ponatinib (AP24534): A third-generation TKI designed to overcome resistance mediated by the T315I "gatekeeper" mutation in the ABL kinase domain.
-
PF-114: A fourth-generation ATP-competitive TKI also effective against the T315I mutation.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory activities of Dasatinib and the selected novel kinase inhibitors against their primary targets.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (pM) | Reference(s) |
| Dasatinib | BCR-ABL | <1 | 30 | [4] |
| c-Src | 0.8 | 16 | [4] | |
| Lck | Subnanomolar | - | [5] | |
| Yes | Subnanomolar | - | [5] | |
| Fyn | Subnanomolar | - | [5] | |
| Asciminib | ABL1 (myristoyl pocket) | ~3 (in BaF3/BCR-ABL cells) | - | [6] |
| Ponatinib | BCR-ABL | 0.37 | - | [7] |
| BCR-ABL (T315I) | 2.0 | - | [7] | |
| c-Src | 5.4 | - | [7] | |
| PF-114 | BCR-ABL (T315I) | Potent activity reported | - | [5] |
Table 1: Biochemical Inhibitory Activity of Selected Kinase Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in biochemical assays. Ki values represent the inhibition constant.
| Cell Line | Inhibitor | IC50 (nM) | Notes | Reference(s) |
| K562 (CML, Ph+) | Dasatinib | 0.6 - 11 | [4] | |
| Ponatinib | 68 (control) | 400 in Dasatinib-resistant cells | [7] | |
| BaF3/BCR-ABL | Dasatinib | 0.8 | [6] | |
| Asciminib | 3 | [6] | ||
| Ponatinib | 0.6 | [6] | ||
| BaF3/BCR-ABL T315I | Dasatinib | Ineffective | [5] | |
| Asciminib | - | Active against T315I | [6] | |
| Ponatinib | 56 | [7] |
Table 2: Cellular Proliferation Inhibition (IC50) of Selected Kinase Inhibitors. IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of cancer cell lines by 50%.
Signaling Pathways
The following diagrams illustrate the BCR-ABL and Src family kinase signaling pathways, which are the primary targets of Dasatinib.
Caption: BCR-ABL Signaling Pathway.
Caption: Src Family Kinase Signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (Radiolabeled ATP Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Radiometric Kinase Assay Workflow.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[8]
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations to the reaction tubes. Include a control with no inhibitor (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.[8] A typical final ATP concentration is at or near the Km of the kinase for ATP to ensure robust activity.[9]
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[8]
-
Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).[9]
-
Washing: Wash the membranes multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[9]
-
Quantification: Measure the amount of radioactivity incorporated into the substrate on the membrane using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Autophosphorylation Assay (Western Blot Method)
This assay measures the ability of an inhibitor to block the autophosphorylation of a target kinase within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells expressing the target kinase (e.g., K562 cells for BCR-ABL) to a suitable density. Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the Bradford assay.[10]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-BCR-ABL).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
This guide provides a comparative overview of this compound (Dasatinib) and a selection of novel kinase inhibitors. The data presented in the tables highlights the varying potencies and specificities of these compounds. Dasatinib remains a potent inhibitor of BCR-ABL and Src family kinases. Novel inhibitors like Asciminib offer a different mechanism of action that can be effective against resistance mutations, while third and fourth-generation inhibitors like Ponatinib and PF-114 are designed to overcome the challenging T315I mutation. The provided experimental protocols offer a foundation for researchers to conduct their own benchmarking studies. The signaling pathway diagrams serve as a visual aid to understand the molecular context in which these inhibitors function. This information is intended to assist researchers in making informed decisions for their drug discovery and development efforts.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 4-Chloro Dasatinib
For researchers and drug development professionals, the proper disposal of potent compounds like 4-Chloro Dasatinib is a critical component of laboratory safety and environmental responsibility. As a derivative of Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy, this compound is classified as a hazardous drug requiring specialized disposal procedures to mitigate risks to human health and the environment.[1][2][3] Adherence to these protocols is not only a matter of best practice but also a legal requirement governed by national and local regulations.
Understanding the Hazard
This compound, like its parent compound Dasatinib, is a physiologically active substance that necessitates careful handling. Safety Data Sheets (SDS) for Dasatinib highlight several hazards, including skin and serious eye damage, suspected carcinogenicity, and potential damage to fertility or an unborn child.[4][5][6] It is also recognized as being very toxic to aquatic life with long-lasting effects.[6] These properties underscore the importance of preventing its release into the environment through improper disposal.
Waste Segregation: The First Step
The initial and most crucial step in the proper disposal of this compound is the correct segregation of waste. Chemotherapy and hazardous drug waste is typically categorized into two main types: trace waste and bulk waste.
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[7][8] Examples include empty vials, syringes, personal protective equipment (PPE) such as gloves and gowns, and other materials with minimal contamination.[8][9]
-
Bulk Chemotherapy Waste: This classification applies to materials that contain more than 3% of the original drug.[7] This includes unused or expired this compound, partially full vials or syringes, and materials used to clean up significant spills.[7]
Step-by-Step Disposal Protocol
The following steps provide a general guideline for the proper disposal of this compound. It is imperative to consult and follow your institution's specific hazardous waste management policies and local regulations.
-
Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, personnel must wear appropriate PPE, including two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and respiratory protection if there is a risk of aerosolization.[8]
-
Waste Collection:
-
Trace Waste: Place all non-sharp trace waste into designated yellow chemotherapy waste containers or bags.[7][9] These containers are typically marked for incineration.[9][10]
-
Sharps: Any sharps contaminated with trace amounts of this compound, such as needles and syringes, must be disposed of in a yellow sharps container specifically labeled for chemotherapy waste.[9]
-
Bulk Waste: All bulk waste, including unused this compound, must be placed in a black hazardous waste container.[7] These containers are designated for RCRA hazardous waste and must be clearly labeled.[7]
-
-
Container Management:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.[11]
-
Label all containers clearly with the contents, including the name "this compound," and the appropriate hazard symbols.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
The primary method for the final disposal of chemotherapy waste is high-temperature incineration at a permitted facility.[9][10] This process destroys the active chemical compounds, rendering them harmless.
-
Never dispose of this compound or any contaminated materials in the regular trash, down the drain, or through any other unapproved method.[5]
-
Quantitative Data for Disposal
| Waste Category | Container Type | Description | Disposal Method |
| Trace Waste | Yellow Bag/Container | Contains <3% of the original amount of this compound. Includes empty vials, gloves, gowns, and other contaminated disposables.[7][8] | Incineration[9][10] |
| Trace Sharps | Yellow Sharps Container | Needles, syringes, and other sharps with trace contamination.[9] | Incineration[9] |
| Bulk Waste | Black RCRA Container | Contains >3% of the original amount of this compound. Includes unused product and materials from spill cleanup.[7] | Hazardous Waste Incineration[7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment.
References
- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dasatinib - Wikipedia [en.wikipedia.org]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for 4-Chloro Dasatinib
For Immediate Implementation: This document outlines critical safety and logistical information for the handling and disposal of 4-Chloro Dasatinib, a potent tyrosine kinase inhibitor. Adherence to these procedural guidelines is mandatory to ensure the safety of all laboratory personnel.
Researchers, scientists, and drug development professionals must familiarize themselves with the following protocols before commencing any work with this compound. This guidance is designed to be a primary resource for laboratory safety and chemical handling, directly addressing operational questions with clear, step-by-step instructions.
Personal Protective Equipment (PPE) Requirements
The handling of this compound necessitates the use of specific personal protective equipment to prevent dermal, ocular, and respiratory exposure. As a hazardous and cytotoxic compound, stringent PPE protocols are essential.[1][2][3] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double chemotherapy-tested gloves, disposable gown, safety glasses with side shields and a face shield, N95 respirator.[4][5] |
| Solution Preparation and Handling | Double chemotherapy-tested gloves, disposable gown, safety glasses with side shields.[4][5] |
| Cell Culture and In Vitro/In Vivo Studies | Double chemotherapy-tested gloves, disposable gown, safety glasses with side shields. |
| Waste Disposal | Double chemotherapy-tested gloves, disposable gown, safety glasses with side shields. |
| Spill Cleanup | Double chemotherapy-tested gloves, disposable gown, safety glasses with side shields and a face shield, N95 respirator, and shoe covers. |
All personnel must be trained in the proper donning and doffing of PPE to avoid cross-contamination.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed for all procedures involving this compound.
Detailed Experimental Protocols
1. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated equipment (spatulas, weigh boats) that are either disposable or can be decontaminated effectively.
-
Ensure the balance is placed on an absorbent, disposable pad to contain any minor spills.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and a hazard symbol.[6]
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Use a cytotoxic spill kit to clean the affected area, following the manufacturer's instructions.[6][7] All materials used for cleanup must be disposed of as hazardous waste.[7]
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a designated, sealed, and labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a yellow cytotoxic waste bag or a sharps container if applicable, within the fume hood.[4] |
| Contaminated PPE (gloves, gown) | Carefully remove and place in a yellow cytotoxic waste bag immediately after use.[6] |
| Liquid Waste (solutions containing this compound) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[8][9] |
All waste containers must be clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" and disposed of through the institution's environmental health and safety department.[4][10] Regular waste streams must not be used for any materials that have come into contact with this compound.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. pogo.ca [pogo.ca]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
